Telacebec
Description
a potent clinical candidate for the treatment of tuberculosis
Propriétés
IUPAC Name |
6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClF3N4O2/c1-2-25-27(37-18-22(30)7-12-26(37)35-25)28(38)34-17-19-3-8-23(9-4-19)36-15-13-21(14-16-36)20-5-10-24(11-6-20)39-29(31,32)33/h3-12,18,21H,2,13-17H2,1H3,(H,34,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJICYBSWSZGRFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NCC3=CC=C(C=C3)N4CCC(CC4)C5=CC=C(C=C5)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClF3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347896 | |
| Record name | Telacebec | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334719-95-7 | |
| Record name | Q-203 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334719957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telacebec | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2-ethyl-N-[(4-{4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methyl]imidazo[1,2-a]pyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TELACEBEC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55G92WGH3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Insider's Guide to Telacebec: Disrupting ATP Synthesis in Mycobacterium tuberculosis
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Tuberculosis, caused by Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant strains. This necessitates the development of novel therapeutics with unique mechanisms of action. Telacebec (formerly Q203) is a promising clinical-stage anti-tuberculosis agent that targets a critical cellular process: energy metabolism. This technical guide provides an in-depth analysis of the effects of this compound on ATP synthesis in M. tuberculosis. We will explore its molecular target, mechanism of action, and present key quantitative data. Furthermore, detailed experimental protocols for assessing its impact on mycobacterial ATP production are provided, alongside visual representations of the underlying biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis.
Introduction: Targeting the Powerhouse of M. tuberculosis
Mycobacterium tuberculosis is an obligate aerobe that relies on oxidative phosphorylation to generate the vast majority of its cellular energy in the form of ATP.[1] This reliance on a robust and efficient electron transport chain (ETC) presents a strategic vulnerability for therapeutic intervention. This compound, an imidazo[1,2-a]pyridine-3-carboxamide, has emerged as a potent inhibitor of this vital pathway.[2] By disrupting the bacterium's ability to produce ATP, this compound effectively shuts down essential cellular processes, leading to bacterial cell death.[3] This unique mechanism of action makes it a valuable candidate for new treatment regimens, particularly against drug-resistant strains of M. tuberculosis.
Mechanism of Action: Pinpointing the Target
This compound exerts its bactericidal effects by specifically targeting the cytochrome bcc:aa₃ supercomplex (Complex III/IV) of the mycobacterial electron transport chain.[4][5] Its precise binding site is the QcrB subunit of the cytochrome bcc complex.[2][3]
The cytochrome bcc complex plays a pivotal role in the ETC by facilitating the transfer of electrons from menaquinol to cytochrome c. This process is coupled with the translocation of protons across the inner mitochondrial membrane, generating the proton motive force that drives ATP synthase.
This compound acts as a potent inhibitor of the menaquinol-binding site on the QcrB subunit.[1] By binding to this site, this compound blocks the oxidation of menaquinol, thereby halting the flow of electrons through the ETC.[5] This disruption of the electron transport chain has two major consequences:
-
Inhibition of Proton Pumping: The cessation of electron flow prevents the pumping of protons across the membrane, leading to a collapse of the proton motive force.
-
Depletion of ATP: Without the proton motive force to drive ATP synthase, the production of ATP is severely inhibited, resulting in a rapid depletion of cellular ATP levels.[3][6]
This targeted disruption of energy metabolism is the primary mechanism behind this compound's potent anti-mycobacterial activity.
This compound's mechanism of action on the M. tuberculosis electron transport chain.
Quantitative Data: Gauging the Potency of this compound
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its potency.
| Parameter | Strain/Condition | Value (nM) | Reference |
| MIC₅₀ | M. tuberculosis H37Rv (culture broth) | 2.7 | [3] |
| MIC₅₀ | M. tuberculosis H37Rv (inside macrophages) | 0.28 | [3] |
| MIC₅₀ | Multi-drug-resistant M. tuberculosis clinical isolates | Low nanomolar range | [2] |
| MIC₅₀ | Extensively drug-resistant M. tuberculosis clinical isolates | Low nanomolar range | [2] |
| IC₅₀ | Respiratory chain activity (inverted membrane vesicles from M. smegmatis) | 20 | [7] |
| IC₅₀ | Menaquinol:oxygen oxidoreductase activity (M. smegmatis CIII₂CIV₂) | 840 ± 22 | [7] |
Table 1: In Vitro Potency of this compound against M. tuberculosis and its Target
| Parameter | Value | Reference |
| Frequency of Resistance | 2.4 x 10⁻⁸ | [3] |
Table 2: Frequency of Resistance to this compound
Experimental Protocols: Measuring the Impact on ATP Synthesis
Assessing the inhibitory effect of compounds like this compound on mycobacterial ATP synthesis is crucial for drug development. Below are detailed methodologies for two key experiments.
Luciferase-Based ATP Measurement in Whole Mycobacterial Cells
This assay provides a quantitative measure of intracellular ATP levels in whole M. tuberculosis cells.
Principle: The firefly luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.
Materials:
-
M. tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with ADC
-
This compound (or other test compounds) dissolved in DMSO
-
DMSO (vehicle control)
-
Tris-EDTA (TE) buffer
-
Bead beater
-
Zirconia/silica beads
-
ATP bioluminescence assay kit (e.g., Roche CLS II or similar)
-
96-well white, opaque microplates
-
Luminometer
Procedure:
-
Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of approximately 0.6-0.8).
-
Compound Treatment:
-
Aliquot the bacterial culture into sterile tubes.
-
Add this compound at various concentrations (e.g., 0.1x to 10x MIC).
-
Include a vehicle control (DMSO) and a positive control inhibitor of ATP synthesis if available.
-
Incubate the treated cultures at 37°C for a defined period (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Harvest the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes).
-
Wash the cell pellet with TE buffer and resuspend in a suitable volume of TE buffer.
-
Transfer the cell suspension to a tube containing zirconia/silica beads.
-
Lyse the cells using a bead beater (e.g., 8 cycles of 30-second pulses at 6.5 m/s², with 5-minute incubations on ice between cycles).[8]
-
Centrifuge the lysate at high speed (e.g., 13,000 x g for 10 minutes at 4°C) to pellet cell debris.
-
-
ATP Measurement:
-
Prepare the luciferase reaction mixture according to the manufacturer's instructions.
-
In a 96-well white, opaque microplate, add a small volume of the cell lysate supernatant (e.g., 50 µL).[8]
-
Add the luciferase reaction mixture to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of ATP.
-
Determine the ATP concentration in each sample by interpolating from the standard curve.
-
Normalize the ATP levels to the amount of protein in the lysate or the initial cell density.
-
Calculate the percentage of ATP inhibition relative to the vehicle control.
-
Inverted Membrane Vesicle (IMV) Assay for ATP Synthesis
This cell-free assay directly measures the activity of the electron transport chain and ATP synthase in isolated membrane preparations.
Principle: Inverted membrane vesicles (IMVs) from mycobacteria have their cytoplasmic side facing outwards. When provided with an electron donor (e.g., NADH or succinate) and ADP, the ETC pumps protons into the vesicles, and the F₁F₀-ATP synthase utilizes this proton gradient to synthesize ATP, which is released into the surrounding buffer.
Materials:
-
M. smegmatis or M. bovis BCG culture (often used as a surrogate for M. tuberculosis for safety and ease of growth)
-
Lysis buffer (e.g., containing lysozyme, DNase, and protease inhibitors)
-
French press or sonicator
-
Ultracentrifuge
-
Assay buffer (e.g., HEPES-KOH pH 7.5, KCl, MgCl₂)
-
ADP
-
Potassium phosphate (KH₂PO₄)
-
Electron donor (e.g., NADH or succinate)
-
ATP detection system (e.g., luciferase-based as described above, or a coupled enzyme assay)
-
This compound (or other test compounds)
Procedure:
-
Preparation of IMVs:
-
Grow a large culture of mycobacteria and harvest the cells.
-
Treat the cells with lysozyme to digest the cell wall.
-
Lyse the spheroplasts using a French press or sonicator.
-
Remove unbroken cells and large debris by low-speed centrifugation.
-
Pellet the membrane vesicles by ultracentrifugation (e.g., >100,000 x g).
-
Wash the IMV pellet and resuspend in a suitable storage buffer. Determine the protein concentration.
-
-
ATP Synthesis Assay:
-
In a reaction tube, combine the assay buffer, ADP, and potassium phosphate.
-
Add a known amount of IMVs (e.g., 0.5 mg/mL protein).[9]
-
Add this compound at various concentrations and pre-incubate for a short period.
-
Initiate the ATP synthesis reaction by adding the electron donor (e.g., NADH or succinate).
-
Incubate at 37°C with stirring.
-
At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by boiling or adding a quenching agent).
-
-
ATP Measurement:
-
Quantify the amount of ATP produced in the aliquots using a suitable ATP detection system (e.g., luciferase assay).
-
-
Data Analysis:
-
Calculate the rate of ATP synthesis for each concentration of this compound.
-
Determine the IC₅₀ value of this compound for ATP synthesis inhibition.
-
A generalized experimental workflow for investigating ATP synthesis inhibitors.
Conclusion and Future Directions
This compound represents a significant advancement in the development of new anti-tuberculosis drugs. Its targeted inhibition of the QcrB subunit of the cytochrome bcc complex, leading to a rapid depletion of cellular ATP, underscores the potential of targeting the energy metabolism of M. tuberculosis. The potent in vitro activity against both drug-sensitive and drug-resistant strains, combined with a low frequency of resistance, makes this compound a highly promising clinical candidate.
Future research should continue to explore the synergistic potential of this compound with other anti-tuberculosis agents, particularly those that also target energy metabolism, such as bedaquiline. A deeper understanding of the downstream metabolic consequences of ATP depletion could reveal additional vulnerabilities that can be exploited for novel drug combinations. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the effects of this compound and other novel compounds on the energy metabolism of M. tuberculosis, ultimately contributing to the development of more effective and shorter treatment regimens for tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Portico [access.portico.org]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate this compound (Q203) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimation of ATP of the bacterial population by a luciferase assay. [bio-protocol.org]
- 9. academic.oup.com [academic.oup.com]
an exploration of Telacebec's potential applications beyond tuberculosis, such as for Buruli ulcer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Telacebec (Q203) is a first-in-class imidazopyridine amide compound with a potent bactericidal effect against Mycobacterium tuberculosis. Its novel mechanism of action, targeting the cytochrome bc1 complex of the mycobacterial electron transport chain, has positioned it as a promising candidate for new tuberculosis treatment regimens, including for multi-drug resistant strains.[1][2][3] This technical guide explores the expanding therapeutic potential of this compound beyond tuberculosis, with a primary focus on its remarkable efficacy against Buruli ulcer, a debilitating skin and soft tissue infection caused by Mycobacterium ulcerans. The guide will detail the underlying mechanism of action, present preclinical and clinical data, outline experimental protocols, and visualize key pathways and workflows to provide a comprehensive resource for the scientific community.
Mechanism of Action: Targeting Mycobacterial Respiration
This compound exerts its bactericidal activity by specifically inhibiting the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of susceptible mycobacteria.[2][4] This inhibition blocks the transfer of electrons from menaquinol to cytochrome c, thereby disrupting the proton motive force and halting the production of adenosine triphosphate (ATP), the cell's primary energy currency.[1][2] The resulting energy depletion leads to rapid cell death.
A key factor in this compound's potent activity against certain mycobacterial species is the absence or non-functionality of an alternative respiratory pathway. In M. tuberculosis, the cytochrome bd oxidase can partially compensate for the inhibition of the cytochrome bc1 complex. However, M. ulcerans and M. leprae possess a naturally occurring mutation in the cydA gene, rendering their cytochrome bd oxidase nonfunctional.[5][6] This lack of a "rescue" pathway makes them exquisitely sensitive to this compound.[5][6]
Application in Buruli Ulcer (Mycobacterium ulcerans)
Buruli ulcer is a neglected tropical disease characterized by chronic, necrotizing lesions of the skin and soft tissue.[7] The current standard of care involves an eight-week course of dual antibiotic therapy (rifampin and clarithromycin), which can be associated with side effects and adherence challenges.[7][8] this compound's high potency against M. ulcerans presents a significant opportunity to shorten and simplify treatment.
Preclinical Efficacy
In vitro and in vivo studies have demonstrated the exceptional activity of this compound against M. ulcerans.
Table 1: In Vitro Activity of this compound
| Mycobacterial Species | MIC (Minimum Inhibitory Concentration) | Reference(s) |
| M. ulcerans | 0.000075 - 0.00015 µg/mL | [5] |
| M. tuberculosis H37Rv | ~0.0015 µg/mL (2.7 nM) | [9] |
Mouse footpad infection models have been instrumental in evaluating the in vivo efficacy of this compound for Buruli ulcer. These studies have consistently shown that this compound can achieve a relapse-free cure in significantly shorter timeframes than the current standard of care.
Table 2: Summary of Key Preclinical Findings in Mouse Models
| Study Design | Key Findings | Reference(s) |
| This compound monotherapy (5 and 10 mg/kg) | Rendered most mouse footpads culture-negative within 2 weeks. | [5] |
| This compound (2-10 mg/kg) for 1 week | All mice were culture-negative 4 weeks after treatment cessation. | [10] |
| This compound in combination with rifampin | Achieved relapse-free cure after 2 weeks of treatment. | [5] |
| Intermittent this compound regimens (twice weekly with rifapentine or bedaquiline) | Sterilized mouse footpads after 16 doses (8 weeks). | [11] |
| Single-dose this compound | A single dose was shown to be as effective as multiple smaller doses in eradicating the infection. | [8][12] |
Clinical Development
The promising preclinical data has led to the initiation of clinical trials. In July 2024, a Phase 2 proof-of-concept study (TREAT-BU) was launched to evaluate the efficacy and safety of this compound in adult patients with Buruli ulcer.[7][13] The trial will assess a 28-day course of once-daily 300mg this compound, with preliminary results anticipated in 2025.[7][13]
Other Potential Applications and Limitations
The unique vulnerability of the respiratory chain in other mycobacterial species suggests further therapeutic avenues for this compound.
-
Mycobacterium leprae : The causative agent of leprosy, also lacks a functional cytochrome bd oxidase, making it a strong theoretical candidate for this compound therapy.[6] This could potentially lead to shorter and safer treatment regimens for leprosy.[6]
-
Non-Tuberculous Mycobacteria (NTM) : The efficacy of this compound against NTM appears to be species-dependent. It is notably ineffective against Mycobacterium abscessus due to naturally occurring polymorphisms in the QcrB target site.[14][15]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against M. ulcerans is typically determined using a broth microdilution method.
-
Preparation of Inoculum : A suspension of M. ulcerans is prepared and its density adjusted to a McFarland standard.
-
Drug Dilution : Serial dilutions of this compound are prepared in a suitable broth medium (e.g., 7H9 broth) in a 96-well microtiter plate.
-
Inoculation : The bacterial suspension is added to each well containing the drug dilutions.
-
Incubation : The plate is incubated under appropriate conditions for several weeks.
-
Reading Results : The MIC is defined as the lowest concentration of this compound that inhibits visible bacterial growth (≥99% inhibition).[16]
Mouse Footpad Infection Model for Buruli Ulcer
This model is a standard for evaluating the in vivo efficacy of drugs against M. ulcerans.
-
Infection : BALB/c or other susceptible mouse strains are inoculated in the footpad with a standardized dose of M. ulcerans.
-
Treatment Initiation : Once footpad swelling reaches a specific grade, treatment with this compound, a comparator drug, or a placebo is initiated.[16]
-
Drug Administration : Drugs are typically administered orally via gavage for a defined period.
-
Assessment of Efficacy : Efficacy is measured by the reduction in footpad swelling and, more definitively, by enumerating the colony-forming units (CFU) from homogenized footpad tissue at the end of treatment.
-
Relapse Assessment : For sterilizing activity studies, a cohort of treated mice is observed for several weeks post-treatment to monitor for relapse, indicated by recurrent swelling and positive cultures.[5]
Conclusion and Future Directions
This compound represents a significant advancement in the fight against mycobacterial diseases. Its potent and specific mechanism of action, particularly against species lacking a functional cytochrome bd oxidase, has opened up exciting new therapeutic possibilities. The ongoing clinical trial for Buruli ulcer is a critical step in translating the exceptional preclinical findings into a transformative treatment for patients.[7][13] Future research should continue to explore its potential for other mycobacterial infections like leprosy, investigate optimal combination regimens to further shorten treatment and prevent resistance, and elucidate the full spectrum of its activity against a wider range of non-tuberculous mycobacteria. The development of this compound underscores the power of targeting fundamental cellular processes like energy metabolism in the quest for novel antimicrobial agents.
References
- 1. This compound (Q203) | Qurient [qurient.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound for Ultrashort Treatment of Buruli Ulcer in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A this compound-Shaped Puzzle Piece in the Treatment of Mycobacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tballiance.org [tballiance.org]
- 8. journals.asm.org [journals.asm.org]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound for Ultrashort Treatment of Buruli Ulcer in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (Q203)-containing intermittent oral regimens sterilized mice infected with Mycobacterium ulcerans after only 16 doses | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. Research: A single-dose drug for Buruli ulcer | Lee Kong Chian School of Medicine | NTU Singapore [ntu.edu.sg]
- 13. tballiance.org [tballiance.org]
- 14. The QcrB Inhibitors TB47 and this compound Do Not Potentiate the Activity of Clofazimine in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. This compound (Q203)-containing intermittent oral regimens sterilized mice infected with Mycobacterium ulcerans after only 16 doses - PMC [pmc.ncbi.nlm.nih.gov]
The structural biology of the Telacebec-cytochrome bc1 complex interaction
An In-Depth Technical Guide to the Structural Biology of the Telacebec-Cytochrome bc1 Complex Interaction
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (Q203) is a first-in-class imidazopyridine amide antibiotic, currently in clinical development, with potent activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] Its novel mechanism of action involves the specific inhibition of the cytochrome bc1 complex (also known as Complex III), a critical enzyme in the mycobacterial electron transport chain (ETC).[3][4] This inhibition disrupts cellular energy production, leading to bacterial cell death.[2] This technical guide provides a comprehensive overview of the structural and functional basis of the this compound-cytochrome bc1 interaction, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological and experimental processes.
The Mycobacterial Cytochrome bc1 Complex: A Vital Therapeutic Target
The cytochrome bc1 complex is a multi-subunit transmembrane protein essential for cellular respiration.[5] In M. tuberculosis, it forms a supercomplex with cytochrome aa3 oxidase (Complex IV), denoted as CIII₂CIV₂.[6][7] This supercomplex catalyzes the transfer of electrons from menaquinol (MQH₂) to cytochrome c, a process coupled to the pumping of protons across the inner membrane.[6] This generated proton motive force is then utilized by ATP synthase to produce ATP, the primary energy currency of the cell.
Unlike many other bacteria, mycobacteria possess a branched electron transport chain.[6] When the primary CIII₂CIV₂ pathway is inhibited, M. tuberculosis can reroute electron flow through an alternative, less energetically efficient pathway mediated by a cytochrome bd oxidase.[8][9] This metabolic flexibility is a crucial consideration in the development of drugs targeting the respiratory chain.
This compound's Mechanism of Action: A Structural Perspective
This compound exerts its potent anti-mycobacterial effect by directly inhibiting the CIII₂CIV₂ supercomplex.[6][8] Structural studies, primarily using cryo-electron microscopy (cryo-EM), have elucidated the precise mechanism of this interaction.
Binding Site and Inhibition: this compound binds to the QcrB subunit of the cytochrome bc1 complex, deep within the menaquinol oxidation pocket, also known as the Qp site.[6][9][10] This binding physically obstructs the site where menaquinol would normally dock to transfer its electrons.[6] Cryo-EM structures reveal that this compound's binding blocks two different potential menaquinol binding modes, effectively shutting down the enzyme's catalytic cycle.[6][7] This inhibition of electron transfer halts the generation of the proton motive force by the supercomplex, leading to a rapid depletion of intracellular ATP.[2][8]
Consequences of Inhibition: The primary consequence of this compound's binding is the cessation of ATP synthesis via the CIII₂CIV₂ pathway.[1] This forces the bacterium to rely on the less efficient cytochrome bd oxidase for respiration.[9] While this rerouting allows the bacteria to survive, it renders them metabolically compromised, resulting in a bacteriostatic effect.[8] The simultaneous inhibition of both the cytochrome bc1 complex and the cytochrome bd oxidase has been shown to produce a more potent, bactericidal effect.[6]
The mechanism of this compound's inhibitory action is depicted in the following signaling pathway.
Caption: Mechanism of this compound Inhibition.
The metabolic adaptation of M. tuberculosis to this compound is a critical aspect of its mechanism.
Caption: Respiratory Rerouting in Mtb upon this compound Inhibition.
Quantitative Data on the this compound-Cytochrome bc1 Interaction
The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key data points from the literature.
| Parameter | Value | Organism/System | Reference |
| MIC₅₀ | 2.7 nM | M. tuberculosis H37Rv (in culture broth) | [11][12] |
| 0.28 nM | M. tuberculosis H37Rv (inside macrophages) | [11] | |
| 1.5 - 2.8 nM | Various MDR/XDR M. tuberculosis clinical isolates | [11] | |
| 0.5 - 0.9 nM | M. ulcerans "classical strains" | [11] | |
| IC₅₀ | 3.1 nM | Oxygen Respiration in H37RvΔcydAB mutant | [11] |
| Binding Free Energy | -112.84 ± 7.73 kcal/mol | M. tuberculosis cytochrome bcc-aa3 (MD Simulation) | [13] |
Table 1: In Vitro Potency and Binding Affinity of this compound.
| Dose | Cmax (ng/mL) | AUCτ (ng·h/mL) | Study Population | Reference |
| 20 mg (14 days) | 76.43 | 538.94 | Healthy Adult Subjects | [14] |
| 320 mg (14 days) | 1502.33 | 10,098.47 | Healthy Adult Subjects | [14] |
Table 2: Pharmacokinetic Parameters of this compound from a Phase 1B Trial.
Key Experimental Protocols
The elucidation of the this compound-cytochrome bc1 interaction has relied on a combination of structural biology, biochemistry, and microbiology techniques.
Cryo-Electron Microscopy (Cryo-EM) of the CIII₂CIV₂-Telacebec Complex
This protocol provides a generalized workflow for determining the structure of the mycobacterial CIII₂CIV₂ supercomplex bound to this compound.[6][10]
-
Protein Expression and Purification: The CIII₂CIV₂ supercomplex is expressed in a suitable host, such as Mycobacterium smegmatis. The complex is then solubilized from the cell membrane using detergents (e.g., n-dodecyl β-D-maltoside, DDM) and purified to homogeneity using affinity and size-exclusion chromatography.
-
Complex Formation: Purified CIII₂CIV₂ is incubated with an excess of this compound to ensure saturation of the binding site.
-
Cryo-EM Grid Preparation: The protein-drug complex solution is applied to a cryo-EM grid (e.g., a holey carbon grid). The grid is then blotted to create a thin film and rapidly plunge-frozen in liquid ethane to vitrify the sample.
-
Data Acquisition: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector. Automated data collection software is used to acquire thousands of movies of the particle fields.
-
Image Processing and 3D Reconstruction: The movies are processed to correct for beam-induced motion. Individual particle images are picked, classified into different views, and then used to reconstruct a 3D electron density map of the complex using single-particle analysis software (e.g., RELION, CryoSPARC).
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map. The model is then refined to optimize its fit to the data and to ensure correct stereochemistry. The density corresponding to the bound this compound is identified, and the drug molecule is modeled into its binding site.
Oxygen Consumption Assay
This assay measures the inhibitory effect of this compound on the menaquinol:oxygen oxidoreductase activity of the purified CIII₂CIV₂ supercomplex.[6]
-
Reaction Setup: The assay is performed in a sealed chamber equipped with an oxygen-sensing electrode. The reaction buffer contains purified CIII₂CIV₂ supercomplex.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of this compound (or a vehicle control, such as DMSO).
-
Initiation of Reaction: The reaction is initiated by adding a reduced menaquinol analogue (e.g., menaquinol-1) as the electron donor.
-
Measurement: The rate of oxygen consumption is monitored over time using the oxygen electrode.
-
Data Analysis: The initial rates of oxygen consumption are calculated for each this compound concentration. The data are then plotted, and the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined.
ATP Synthesis Inhibition Assay
This cellular assay determines this compound's ability to deplete ATP levels in whole mycobacterial cells.[15]
-
Cell Culture: M. tuberculosis or a suitable surrogate like M. bovis BCG is grown in liquid culture to a specific optical density.
-
Compound Treatment: The bacterial culture is dispensed into a microplate, and serial dilutions of this compound are added. The plate is incubated for a defined period to allow the drug to act on the cells.
-
ATP Measurement: A commercial ATP detection reagent (e.g., BacTiter-Glo™) is added to each well. This reagent lyses the bacteria and provides the substrate (luciferin) and enzyme (luciferase) for a bioluminescent reaction that is dependent on the amount of ATP present.
-
Luminescence Reading: The luminescence of each well is measured using a plate reader.
-
Data Analysis: Luminescence values are normalized to a vehicle-treated control. The results are plotted against the drug concentration to determine the EC₅₀ value.
The workflow for identifying and characterizing a cytochrome bc1 inhibitor like this compound is summarized below.
Caption: General Experimental Workflow for Inhibitor Characterization.
Resistance to this compound
Resistance to this compound can arise through mutations in the drug's target. Spontaneous resistance mutations have been mapped to the qcrB gene, which encodes the QcrB subunit of the cytochrome bc1 complex.[11] A common resistance-conferring mutation is a substitution at threonine 313 (e.g., Thr313Ala or Thr313Ile).[11] These mutations likely alter the conformation of the Qp binding pocket, reducing the binding affinity of this compound while still permitting menaquinol binding and function. Naturally occurring polymorphisms in the QcrB subunit are responsible for the intrinsic resistance of some mycobacterial species, such as Mycobacterium abscessus, to this compound.[16]
Conclusion and Future Directions
The structural and functional characterization of the this compound-cytochrome bc1 complex interaction provides a robust foundation for understanding its potent anti-tuberculosis activity. Cryo-EM studies have been instrumental in visualizing the precise binding mode of this compound, revealing how it obstructs the Qp site of the QcrB subunit to inhibit menaquinol oxidation.[6][10] This detailed structural knowledge confirms the cytochrome bc1 complex as a clinically validated target for tuberculosis drug development.
Future research will likely focus on several key areas:
-
Structure-Based Drug Design: Leveraging the detailed structural information to design next-generation cytochrome bc1 inhibitors with improved potency, altered resistance profiles, or enhanced pharmacokinetic properties.
-
Combination Therapies: Exploring the synergistic potential of this compound with inhibitors of the alternative cytochrome bd oxidase or other anti-TB agents to create shorter, more effective, and bactericidal treatment regimens.[6]
-
Overcoming Resistance: Designing inhibitors that are less susceptible to known resistance mutations in QcrB.
This compound represents a significant advancement in the fight against tuberculosis, and the continued study of its interaction with the cytochrome bc1 complex will be crucial for optimizing its clinical use and developing new therapies to combat this global health threat.
References
- 1. Safety, Tolerability, and Pharmacokinetics of this compound (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound (Q203) | Qurient [qurient.com]
- 4. This compound (Q203) | Working Group for New TB Drugs [newtbdrugs.org]
- 5. mdpi.com [mdpi.com]
- 6. Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate this compound (Q203) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. Structure of Mycobacterium tuberculosis cytochrome bcc in complex with Q203 and TB47, two anti-TB drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Portico [access.portico.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Item - Deciphering insights into the binding mechanism and plasticity of this compound with M. tuberculosis cytochrome bcc-aa3 supercomplex through an unbiased molecular dynamics simulation, free-energy analysis, and DFT study - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
A Foundational Guide to the Pharmacokinetics and Pharmacodynamics of Telacebec (Q203)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telacebec (formerly Q203) is a first-in-class imidazopyridine amide antibiotic with potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. It represents a significant advancement in the pursuit of novel therapeutic options for tuberculosis (TB). This technical guide provides a foundational understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key preclinical and clinical data. The document details its mechanism of action, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its in vitro and in vivo efficacy. Experimental methodologies are described, and key data are presented in structured tables for clarity. Visual diagrams are provided to illustrate its mechanism of action and the workflow of its clinical evaluation.
Introduction
The emergence of drug-resistant tuberculosis poses a significant global health threat, necessitating the development of new antitubercular agents with novel mechanisms of action.[1] this compound is a promising oral drug candidate that targets the cytochrome bc1 complex of M. tuberculosis, a crucial component of the electron transport chain.[2] By inhibiting this complex, this compound disrupts cellular respiration and depletes the pathogen's energy supply in the form of adenosine triphosphate (ATP), leading to bactericidal activity.[1][2] This unique mechanism of action makes it effective against strains resistant to current first- and second-line drugs.[1] this compound has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and early bactericidal activity.[2]
Pharmacodynamics
The pharmacodynamics of this compound are characterized by its potent inhibitory action against M. tuberculosis and its demonstrated bactericidal effect in both in vitro and in vivo settings.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of M. tuberculosis.[1] This inhibition blocks the transfer of electrons from menaquinol to cytochrome c, thereby disrupting the proton motive force required for ATP synthesis.[1] The resulting depletion of intracellular ATP leads to bacterial cell death.[2]
References
Methodological & Application
Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of Telacebec (Q203) against Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Telacebec (formerly Q203) is a first-in-class imidazopyridine amide antimicrobial agent that represents a significant advancement in the fight against tuberculosis.[1][2] It exhibits potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis.[2][3] The unique mechanism of action of this compound involves the inhibition of the cytochrome bc1 complex (QcrB), a critical component of the electron transport chain in M. tuberculosis.[1][3][4][5] This inhibition disrupts the bacterium's ability to generate adenosine triphosphate (ATP), leading to cell death.[2][5]
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis using the widely accepted broth microdilution method. This method is the reference standard recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for M. tuberculosis.[6][7]
Mechanism of Action of this compound
This compound targets the QcrB subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis. This complex is essential for cellular respiration and energy production. By binding to QcrB, this compound blocks the electron transport chain, thereby inhibiting ATP synthesis and leading to bacterial death.
Caption: Mechanism of action of this compound targeting the cytochrome bc1 complex.
Quantitative Data Summary
The following table summarizes the reported MIC values for this compound against various mycobacterial species and strains.
| Mycobacterial Strain | MIC Value | Method | Reference |
| M. tuberculosis H37Rv | 2.7 nM (MIC₅₀) | Broth Microdilution | [4][5][8][9] |
| M. tuberculosis H37Rv (intracellular) | 0.28 nM (MIC₅₀) | Macrophage Assay | [5][8] |
| Drug-Resistant M. tuberculosis | 3.0 - 7.4 nM | Broth Microdilution | [2][9] |
| M. ulcerans | 0.000075 - 0.00015 µg/mL | Not Specified | [10] |
Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the EUCAST reference method for M. tuberculosis.[6][7]
Materials
-
This compound (Q203)
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)
-
Middlebrook 7H9 Broth
-
Oleic Acid-Albumin-Dextrose-Catalase (OADC) enrichment
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well U-bottom microtiter plates with lids
-
Sterile distilled water
-
Sterile glass beads (3-5 mm)
-
0.5 McFarland turbidity standard
-
Incubator (36°C ± 1°C)
-
Biosafety cabinet (Class II or higher)
-
Spectrophotometer or nephelometer
-
Inverted mirror for plate reading
-
Optional: Resazurin sodium salt solution (for colorimetric reading)
Methods
1. Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound in DMSO. The exact concentration will depend on the desired final concentration range for the MIC assay.
-
For example, to achieve a final highest concentration of 1 µg/mL in the assay, a 1 mg/mL stock solution can be prepared.
-
Store the stock solution at -20°C or as recommended by the manufacturer.
2. Preparation of M. tuberculosis Inoculum
-
From a fresh culture of M. tuberculosis on solid medium (e.g., Middlebrook 7H10 or 7H11 agar), transfer several colonies into a sterile tube containing Middlebrook 7H9 broth with glass beads.
-
Vortex vigorously to break up clumps and create a homogenous suspension.
-
Allow the larger clumps to settle for 30-60 minutes.
-
Carefully transfer the supernatant to a new sterile tube.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using sterile Middlebrook 7H9 broth. This corresponds to approximately 1-5 x 10⁷ CFU/mL.
-
Prepare a 1:100 dilution of the 0.5 McFarland suspension in Middlebrook 7H9 broth to obtain a final inoculum concentration of approximately 1 x 10⁵ CFU/mL.[6][7][11]
3. Preparation of the Microtiter Plate
-
In a 96-well U-bottom plate, add 100 µL of Middlebrook 7H9 broth supplemented with 10% OADC to all wells.
-
Add an additional 100 µL of the this compound stock solution (or a working dilution) to the first column of wells.
-
Perform a two-fold serial dilution of this compound across the plate by transferring 100 µL from each well to the next well in the same row. Discard the final 100 µL from the last well of the dilution series.
-
The last column should contain no drug and will serve as the growth control.
-
Add 100 µL of the prepared M. tuberculosis inoculum (1 x 10⁵ CFU/mL) to each well, resulting in a final volume of 200 µL per well.
-
Include a sterility control well containing only broth and a growth control well containing broth and inoculum but no drug.
4. Incubation
-
Seal the microtiter plate with a lid or an adhesive plate sealer and place it in a secondary container.
5. Reading and Interpretation of Results
-
Visually inspect the growth control well daily. The MIC can be read when visible growth (a pellet at the bottom of the U-shaped well) is observed in the growth control well. This typically takes 7-21 days.[12]
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.[6][7]
-
For a more rapid and objective reading, a colorimetric method using a growth indicator like resazurin (Alamar Blue) can be employed.[13][14] After sufficient incubation (when growth is apparent in the control well), add 20-30 µL of resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration in a well that remains blue.
Experimental Workflow
Caption: Workflow for the determination of the MIC of this compound.
References
- 1. This compound (Q203) | Qurient [qurient.com]
- 2. Safety, Tolerability, Pharmacokinetics, and Metabolism of this compound (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Safety, Tolerability, and Pharmacokinetics of this compound (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. journals.asm.org [journals.asm.org]
- 10. This compound for Ultrashort Treatment of Buruli Ulcer in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the broth microdilution plate methodology for susceptibility testing of Mycobacterium tuberculosis in Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic Effect of Q203 Combined with PBTZ169 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Efficacy of Telacebec against Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Telacebec (formerly Q203) is a first-in-class anti-tuberculosis drug candidate that targets the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of Mycobacterium tuberculosis.[1][2] This inhibition disrupts the bacterium's ability to generate ATP, leading to cell death.[3][4] this compound has demonstrated potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, making it a promising component for future tuberculosis treatment regimens.[3][5] These application notes provide detailed protocols for key in vitro methods to assess the efficacy of this compound against M. tuberculosis.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis
| Strain | Method | Medium | MIC Value | Reference |
| M. tuberculosis H37Rv | Broth Microdilution | 7H9 Broth | 2.7 nM (MIC₅₀) | [1] |
| M. tuberculosis H37Rv | Not Specified | Culture Broth | 1-3 nM (MIC₅₀) | [6] |
| Drug-Resistant Strains | Not Specified | Not Specified | 3.0 - 7.4 nM | [3][7] |
Table 2: Intracellular Activity of this compound against M. tuberculosis in Macrophages
| Cell Line | M. tuberculosis Strain | Assay Method | Intracellular MIC Value | Reference |
| Not Specified | H37Rv | Not Specified | 0.28 nM (MIC₅₀) | [1] |
| THP-1 Macrophages | H37Rv | Luciferase-based assay | Not specified, but potent | [8][9] |
Table 3: In Vitro Combination Studies of this compound with Other Anti-TB Drugs
| Combination | M. tuberculosis Strain | Method | Observation | Reference |
| This compound + Bedaquiline (BDQ) | Not Specified | Not Specified | Synergistic | [3] |
| This compound + BDQ + Clofazimine (CFZ) | H37Rv | Time-kill assay | Synergistic, sterilized culture in 5 days | [10] |
| This compound + Rifampicin | M. bovis BCG | Checkerboard | Synergistic | [11] |
| This compound + Vancomycin | M. bovis BCG | Checkerboard | Synergistic | [11] |
Mandatory Visualizations
Caption: Mechanism of action of this compound in M. tuberculosis.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Workflow for intracellular efficacy assay.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the EUCAST reference method for M. tuberculosis.[4][5][12]
Materials:
-
M. tuberculosis strain of interest (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile saline with 0.05% Tween 80
-
Glass beads
-
0.5 McFarland standard
-
Incubator at 37°C
Procedure:
-
Inoculum Preparation:
-
Scrape M. tuberculosis colonies from a solid culture and transfer to a tube containing sterile saline with Tween 80 and glass beads.
-
Vortex vigorously for 1-2 minutes to create a homogenous suspension.
-
Allow the suspension to settle for 30-40 minutes.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.
-
Prepare a 1:100 dilution of the adjusted inoculum in 7H9 broth to achieve a final concentration of approximately 1 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of this compound in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a drug-free well as a positive control for bacterial growth and a sterile broth well as a negative control.
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to each well containing the drug dilutions and the positive control well. This will result in a final inoculum of approximately 5 x 10⁴ to 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C.
-
-
Reading Results:
Time-Kill Kinetics Assay
This protocol provides a framework for assessing the bactericidal or bacteriostatic activity of this compound over time.[1][2]
Materials:
-
M. tuberculosis strain of interest
-
Middlebrook 7H9 broth with supplements
-
This compound stock solution
-
Sterile culture tubes or flasks
-
Incubator at 37°C with shaking
-
Middlebrook 7H10 or 7H11 agar plates for CFU counting
Procedure:
-
Inoculum Preparation:
-
Prepare a mid-log phase culture of M. tuberculosis in 7H9 broth.
-
Dilute the culture to a starting inoculum of approximately 1 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare culture tubes or flasks containing 7H9 broth with different concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC).
-
Include a drug-free growth control.
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 7, 10, and 14 days), collect aliquots from each culture.
-
-
Quantification of Viable Bacteria:
-
Prepare serial dilutions of the collected aliquots in sterile saline with Tween 80.
-
Plate the dilutions onto 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks, or until colonies are visible.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum. A bacteriostatic effect is characterized by no significant change or a <3-log₁₀ reduction in CFU/mL.
-
Intracellular Efficacy Assay in Macrophages
This protocol assesses the ability of this compound to inhibit the growth of M. tuberculosis within macrophages.[8][9][13]
Materials:
-
Macrophage cell line (e.g., THP-1)
-
M. tuberculosis strain (a reporter strain expressing luciferase or GFP can be beneficial)
-
Cell culture medium (e.g., RPMI 1640) with supplements (e.g., fetal bovine serum)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
This compound stock solution
-
Sterile 96-well tissue culture plates
-
Incubator at 37°C with 5% CO₂
-
Lysis buffer
-
Reagents for quantifying bacteria (e.g., agar plates for CFU, luciferase substrate)
Procedure:
-
Macrophage Seeding and Differentiation:
-
Seed THP-1 monocytes into a 96-well plate at a suitable density.
-
Add PMA to the culture medium to differentiate the monocytes into adherent macrophages and incubate for 24-48 hours.
-
-
Infection of Macrophages:
-
Wash the differentiated macrophages with fresh medium.
-
Infect the macrophages with an opsonized M. tuberculosis suspension at a specific multiplicity of infection (MOI), for example, 10:1 (bacteria to macrophage).
-
Incubate for a few hours to allow for phagocytosis.
-
-
Removal of Extracellular Bacteria:
-
Wash the infected macrophages multiple times with fresh medium or a low concentration of a non-cell-permeable antibiotic (e.g., amikacin) to remove any extracellular bacteria.
-
-
Drug Treatment:
-
Add fresh culture medium containing serial dilutions of this compound to the infected macrophages.
-
Include a drug-free control.
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO₂ for 4-5 days.
-
-
Quantification of Intracellular Bacteria:
-
After incubation, wash the cells to remove the drug.
-
Lyse the macrophages with a suitable lysis buffer.
-
Determine the number of viable intracellular bacteria by:
-
CFU counting: Plate serial dilutions of the cell lysate on agar plates and count colonies after incubation.
-
Reporter assay: If a reporter strain was used, measure the signal (e.g., luminescence or fluorescence) from the cell lysate.
-
-
-
Data Analysis:
-
Calculate the percentage of bacterial growth inhibition for each this compound concentration compared to the untreated control.
-
Determine the intracellular MIC₅₀ or MIC₉₀, the concentration of this compound that inhibits intracellular bacterial growth by 50% or 90%, respectively.
-
References
- 1. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. repub.eur.nl [repub.eur.nl]
- 6. Unprecedented in vivo activity of this compound against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, Tolerability, Pharmacokinetics, and Metabolism of this compound (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Studying the Synergistic Effects of Telacebec with Other Anti-Tuberculosis Drugs
References
- 1. This compound (Q203) | Qurient [qurient.com]
- 2. tballiance.org [tballiance.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 6. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. A this compound-Shaped Puzzle Piece in the Treatment of Mycobacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contribution of this compound to novel drug regimens in a murine tuberculosis model | bioRxiv [biorxiv.org]
- 10. journals.asm.org [journals.asm.org]
Application of Telacebec in Studies of Mycobacterial Respiration: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telacebec (formerly Q203) is a first-in-class imidazopyridine amide antibiotic with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).[1][2] It is a promising clinical candidate, particularly for the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB.[3][4] this compound exerts its bactericidal effect by targeting the mycobacterial respiratory chain, a critical pathway for cellular energy production.[1][2][5] This document provides detailed application notes and protocols for the use of this compound in studying mycobacterial respiration, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound specifically inhibits the cytochrome bc1 complex (Complex III) of the mycobacterial electron transport chain.[1][2][6] This complex is a key component of the oxidative phosphorylation pathway, responsible for transferring electrons from menaquinol to cytochrome c and pumping protons across the inner membrane to generate a proton motive force.[7][8] By binding to the QcrB subunit of the cytochrome bc1 complex, this compound blocks this electron transfer, thereby inhibiting the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.[3][6][9] This leads to a rapid depletion of intracellular ATP, ultimately resulting in mycobacterial cell death.[9]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound against various mycobacterial species.
Table 1: In Vitro Activity of this compound (MIC₅₀)
| Mycobacterial Strain | MIC₅₀ (nM) | Culture Condition | Reference |
| M. tuberculosis H37Rv | 2.7 | Culture broth | [5] |
| M. tuberculosis H37Rv | 0.28 | Inside macrophages | |
| MDR M. tuberculosis isolates | Low nanomolar range | In vitro | [9] |
| XDR M. tuberculosis isolates | Low nanomolar range | In vitro | [9] |
| Isoniazid, rifampicin, and fluoroquinolone-resistant M. tuberculosis | 3.0 - 7.4 | In vitro | [9] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Murine Model | Mycobacterium Species | This compound Dose | Efficacy | Reference |
| Acute Tuberculosis | M. tuberculosis | < 1 mg/kg | Active | [10] |
| Chronic Tuberculosis | M. tuberculosis | Not specified | Excellent killing profile | [10] |
| Leprosy | M. leprae | 10 mg/kg (single dose) | Bactericidal activity comparable to MDT | [6] |
| Buruli Ulcer | M. ulcerans | 5, 10, and 20 mg/kg/day | Effective | [6] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on mycobacterial respiration are provided below.
Mycobacterial Growth Inhibition Assay (Resazurin Microtiter Assay - REMA)
This colorimetric assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis and other mycobacteria.
Materials:
-
Mycobacterium culture (e.g., M. tuberculosis H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
This compound stock solution (in DMSO)
-
Sterile 96-well microplates (clear, flat-bottom)
-
Resazurin sodium salt powder
-
Sterile distilled water
-
Sterile multichannel pipette and tips
-
Incubator (37°C)
-
Biosafety cabinet
Protocol:
-
Preparation of Mycobacterial Inoculum:
-
Grow mycobacteria in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Adjust the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the adjusted suspension 1:20 in 7H9 broth to achieve the final inoculum.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of this compound in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a drug-free well as a positive control for bacterial growth and a well with media only as a negative control.
-
-
Inoculation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well, bringing the total volume to 200 µL.
-
-
Incubation:
-
Seal the plate with a plate sealer and incubate at 37°C for 7 days.
-
-
Addition of Resazurin:
-
Prepare a 0.01% (w/v) resazurin solution in sterile distilled water and filter-sterilize.
-
Add 30 µL of the resazurin solution to each well.
-
-
Second Incubation and Reading:
-
Re-seal the plate and incubate at 37°C for 24-48 hours.
-
Visually assess the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.[1]
-
Oxygen Consumption Rate (OCR) Measurement
This protocol outlines the use of the Seahorse XF Analyzer to measure the effect of this compound on the oxygen consumption rate of mycobacteria, providing direct evidence of respiratory chain inhibition.
Materials:
-
Mycobacterium culture
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF cell culture microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., 7H9 broth without supplements, pH 7.4)
-
This compound
-
Mitochondrial stress test compounds (optional, for mechanistic studies): Oligomycin, FCCP, Rotenone/Antimycin A
-
Cell-Tak (for adherent mycobacteria, if necessary)
Protocol:
-
Preparation of Sensor Cartridge:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
-
Preparation of Cell Plate:
-
Seed mycobacteria into the wells of a Seahorse XF cell culture microplate at an optimized density. For non-adherent strains, plates may need to be coated with Cell-Tak.
-
Allow the cells to equilibrate in a non-CO₂ incubator at 37°C for 1 hour.
-
-
Preparation of this compound and other Compounds:
-
Prepare stock solutions of this compound and other inhibitors in the assay medium.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Assay:
-
Place the cell plate in the Seahorse XF Analyzer.
-
Run a baseline OCR measurement.
-
Inject this compound and monitor the change in OCR.
-
Optionally, for a more detailed analysis of mitochondrial function, perform a "Mito Stress Test" by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).
-
-
Data Analysis:
-
Normalize the OCR data to the number of cells per well.
-
Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
ATP Synthesis Assay (Luciferase-Based)
This highly sensitive assay measures the intracellular ATP levels in mycobacteria following treatment with this compound, directly quantifying the impact on energy metabolism.
Materials:
-
Mycobacterium culture
-
This compound
-
ATP bioluminescence assay kit (e.g., containing luciferase, luciferin, and a cell lysis reagent)
-
Luminometer
-
Opaque-walled 96-well plates
Protocol:
-
Cell Culture and Treatment:
-
Grow mycobacteria to mid-log phase.
-
Aliquot the culture into an opaque-walled 96-well plate.
-
Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 24 hours). Include untreated controls.
-
-
Cell Lysis and ATP Extraction:
-
Add the cell lysis reagent provided in the kit to each well.
-
Incubate according to the manufacturer's instructions to ensure complete lysis and release of intracellular ATP.
-
-
Luminescence Measurement:
-
Add the luciferase/luciferin reagent to each well.
-
Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the intracellular ATP concentration in each sample based on the standard curve.
-
Normalize the ATP levels to the number of cells or total protein concentration.
-
Determine the dose-dependent effect of this compound on mycobacterial ATP synthesis.
-
Conclusion
This compound is a potent inhibitor of mycobacterial respiration, offering a valuable tool for studying this essential pathway in M. tuberculosis and other mycobacteria. The protocols provided here offer standardized methods for evaluating the activity of this compound and similar compounds, aiding in the research and development of new anti-tubercular agents. The quantitative data and understanding of its mechanism of action underscore the clinical potential of this compound in combating tuberculosis.
References
- 1. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety, Tolerability, and Pharmacokinetics of this compound (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate this compound (Q203) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, Tolerability, Pharmacokinetics, and Metabolism of this compound (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
Application Notes and Protocols for Testing Telacebec (Q203) Against Intracellular Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (M. tuberculosis), remains a leading cause of death from an infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis underscores the urgent need for novel therapeutics with new mechanisms of action. Telacebec (formerly Q203) is a promising anti-tubercular agent that represents a new class of drugs, the imidazopyridine amides.[1][2] this compound exhibits potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[1][3]
This compound's novel mechanism of action involves the inhibition of the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of M. tuberculosis.[4][5][6] This inhibition disrupts the bacterium's ability to generate ATP, leading to cell death.[1][7][8] Notably, this compound is highly active against intracellular M. tuberculosis, a critical feature for an effective TB drug, as the bacterium primarily resides within host macrophages.[9][10] This document provides detailed experimental protocols for the in vitro evaluation of this compound's efficacy against intracellular M. tuberculosis and its cytotoxicity against host cells.
Data Presentation
Table 1: In Vitro Activity of this compound against M. tuberculosis H37Rv
| Assay Condition | Parameter | This compound (Q203) Concentration | Reference |
| Broth Culture | MIC₅₀ | 2.7 nM | [11][12] |
| Intracellular (Macrophages) | MIC₅₀ | 0.28 nM | [9][10] |
| Drug-Resistant Strains | MIC | 3.0 - 7.4 nM | [3] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay | This compound (Q203) Concentration Range | Rationale |
| Intracellular Efficacy | 0.1 nM - 1 µM | To determine the dose-response relationship around the intracellular MIC₅₀. |
| Cytotoxicity | 1 µM - 100 µM | To assess the therapeutic index and identify potential host cell toxicity at higher concentrations. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) against Extracellular M. tuberculosis
This protocol outlines the determination of the MIC of this compound against M. tuberculosis H37Rv grown in liquid culture.
Materials:
-
M. tuberculosis H37Rv
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
This compound (Q203)
-
96-well microplates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well containing the drug dilutions. Include a drug-free control (bacterial growth control) and a media-only control (sterility control).
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial metabolism.
Macrophage Infection Model to Assess Intracellular Efficacy
This protocol describes the infection of a macrophage cell line with M. tuberculosis to evaluate the intracellular activity of this compound.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
M. tuberculosis H37Rv
-
This compound (Q203)
-
Phosphate-buffered saline (PBS)
-
Sterile water with 0.05% Triton X-100
-
Middlebrook 7H11 agar plates supplemented with 10% OADC
Protocol:
-
Cell Seeding: Seed macrophages into 24-well plates at a density of 2 x 10⁵ cells per well and incubate overnight to allow for adherence.[13]
-
Bacterial Preparation: Prepare a single-cell suspension of M. tuberculosis H37Rv from a mid-log phase culture.
-
Infection: Infect the macrophage monolayer at a multiplicity of infection (MOI) of 1-10 bacteria per macrophage.[13] Incubate for 4 hours to allow for phagocytosis.
-
Removal of Extracellular Bacteria: After the infection period, wash the cells three times with warm PBS to remove extracellular bacteria.
-
Drug Treatment: Add fresh culture medium containing serial dilutions of this compound to the infected cells. Include a drug-free control.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Cell Lysis and CFU Enumeration:
-
At the end of the incubation period, aspirate the medium.
-
Lyse the macrophages with 0.05% Triton X-100 in sterile water for 10 minutes.
-
Perform serial dilutions of the cell lysate in PBS with 0.05% Tween 80.
-
Plate the dilutions on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
-
Data Analysis: Count the number of colony-forming units (CFU) for each treatment condition. The efficacy of this compound is determined by the reduction in CFU counts compared to the untreated control.
Cytotoxicity Assay
This protocol details the use of the MTT assay to assess the cytotoxicity of this compound against the macrophage host cells.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete cell culture medium
-
This compound (Q203)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
96-well plates
Protocol:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate overnight.
-
Drug Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.[14]
-
Formazan Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The 50% cytotoxic concentration (CC₅₀) can be determined by plotting cell viability against drug concentration.
Visualizations
Caption: this compound inhibits the Cytochrome bc1 complex in M. tuberculosis.
Caption: Workflow for testing intracellular activity of this compound.
References
- 1. Contribution of this compound to novel drug regimens in a murine tuberculosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. Safety, Tolerability, Pharmacokinetics, and Metabolism of this compound (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the cytochrome bc1 complex for drug development in M. tuberculosis: review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Portico [access.portico.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Safety, Tolerability, and Pharmacokinetics of this compound (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Generating Telacebec-Resistant Mutants of Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the in vitro generation and characterization of Telacebec-resistant mutants of Mycobacterium tuberculosis (Mtb). This compound (formerly Q203) is a promising anti-tuberculosis drug candidate that targets the QcrB subunit of the cytochrome bc1 complex, a critical component of the electron transport chain essential for ATP synthesis.[1][2] The emergence of drug-resistant Mtb strains necessitates robust laboratory methods to generate and study resistance mechanisms, facilitating the development of new therapeutics and diagnostic tools. This protocol outlines the materials, methodologies, and data interpretation steps for selecting spontaneous this compound-resistant mutants, determining their minimum inhibitory concentrations (MICs), and identifying resistance-conferring mutations.
Introduction
Mycobacterium tuberculosis, the causative agent of tuberculosis, has a remarkable ability to develop resistance to antibiotics through spontaneous mutations.[3] Understanding the genetic basis and phenotypic consequences of resistance to new drug candidates like this compound is crucial for predicting and combating potential clinical resistance. This compound inhibits Mtb growth by binding to QcrB, thereby blocking cellular respiration and ATP production.[1][4] Resistance to this compound in Mtb has been primarily associated with single nucleotide polymorphisms in the qcrB gene, leading to amino acid substitutions that prevent effective drug binding.[1] This protocol provides a standardized workflow for the isolation and preliminary characterization of such resistant mutants for research purposes.
Data Presentation
Table 1: this compound Susceptibility in M. tuberculosis H37Rv (Wild-Type)
| Parameter | Value | Carbon Source | Method | Reference |
| MIC50 | ~2.7 nM | Standard Broth | Broth Microdilution | [1][2][5] |
| MIC50 | ~4.7 nM | Glycerol | Broth Microdilution | [1] |
| MIC | 8 ng/mL (~14.4 nM) | Not Specified | Agar Proportion | |
| Frequency of Resistance | 2.4 x 10⁻⁸ | Not Applicable | Agar Plating | [1] |
Table 2: Characteristics of this compound-Resistant M. tuberculosis Mutants
| Mutation in QcrB | Amino Acid Change | Predicted MIC Range | Growth Rate |
| T313A | Threonine to Alanine | > 64x MIC of Wild-Type | To be determined |
| T313I | Threonine to Isoleucine | > 64x MIC of Wild-Type | To be determined |
| Other potential mutations | To be identified | To be determined | To be determined |
Note: The MIC values for resistant mutants are predicted to be significantly higher than the wild-type. The exact values should be determined experimentally as described in the protocol below.
Experimental Protocols
Preparation of M. tuberculosis Culture
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294 or similar wild-type strain)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Middlebrook 7H10 agar supplemented with 10% OADC
-
Glycerol stocks of Mtb H37Rv
-
Sterile culture flasks and tubes
-
Incubator at 37°C
Method:
-
Inoculate 10 mL of Middlebrook 7H9 broth with a glycerol stock of Mtb H37Rv.
-
Incubate at 37°C with gentle agitation until the culture reaches mid-log phase (OD₆₀₀ of 0.4-0.6). This typically takes 7-10 days.
-
Prepare a bacterial suspension for plating by pelleting the cells by centrifugation and resuspending the pellet in fresh 7H9 broth to a final concentration of approximately 1 x 10⁹ CFU/mL.
Determination of this compound MIC for Wild-Type Mtb
Materials:
-
This compound stock solution (in DMSO)
-
Middlebrook 7H10 agar plates
-
Mtb H37Rv culture from step 1
-
Sterile spreaders
Method:
-
Prepare a series of Middlebrook 7H10 agar plates containing serial dilutions of this compound. A suggested range is from 0.001 µg/mL to 1 µg/mL.
-
Prepare a drug-free control plate.
-
Prepare 10-fold serial dilutions of the Mtb culture.
-
Plate 100 µL of the 10⁻³ and 10⁻⁴ dilutions onto each plate.
-
Incubate the plates at 37°C for 3-4 weeks.
-
The MIC is defined as the lowest concentration of this compound that inhibits at least 99% of the growth compared to the drug-free control.
Selection of Spontaneous this compound-Resistant Mutants
Materials:
-
Mtb H37Rv culture from step 1
-
Middlebrook 7H10 agar plates
-
Middlebrook 7H10 agar plates containing this compound at concentrations of 4x, 8x, and 16x the determined MIC. A concentration range of 32 ng/mL to 128 ng/mL is a good starting point based on an agar MIC of 8 ng/mL.
-
Sterile spreaders
Method:
-
Plate 100 µL of the undiluted Mtb culture (approximately 1 x 10⁸ CFU) onto the this compound-containing and drug-free control plates.
-
To determine the initial inoculum size, plate 100 µL of 10⁻⁵ and 10⁻⁶ dilutions onto drug-free agar plates.
-
Incubate all plates at 37°C for 4-6 weeks.
-
Monitor the plates for the appearance of colonies on the this compound-containing plates.
-
Calculate the frequency of resistance by dividing the number of colonies on the this compound-containing plates by the total number of CFUs plated (determined from the drug-free control plates).
Isolation and Confirmation of Resistant Mutants
Materials:
-
Colonies from the this compound-containing plates
-
Middlebrook 7H9 broth
-
Middlebrook 7H10 agar plates with and without this compound (at the selection concentration)
-
Sterile inoculation loops
Method:
-
Pick individual colonies that appear on the this compound-containing plates.
-
Inoculate each colony into 5 mL of Middlebrook 7H9 broth and incubate until growth is visible.
-
To confirm the resistant phenotype, sub-culture each isolate onto a fresh Middlebrook 7H10 agar plate containing the same concentration of this compound used for the initial selection and a drug-free control plate.
-
Only isolates that grow on the this compound-containing plate are considered confirmed resistant mutants.
Characterization of Resistant Mutants
a. Determination of MIC for Resistant Mutants:
-
Using the confirmed resistant isolates, repeat the MIC determination protocol as described in step 2. A broader range of this compound concentrations will be necessary to determine the fold-increase in resistance.
b. Growth Rate Analysis:
-
Inoculate parallel cultures of the wild-type strain and each resistant mutant in Middlebrook 7H9 broth at the same starting OD₆₀₀.
-
Measure the OD₆₀₀ of each culture at regular intervals (e.g., every 24 hours) for 10-14 days.
-
Plot the growth curves (OD₆₀₀ vs. time) to compare the doubling times and assess any fitness cost associated with this compound resistance.
c. Genetic Analysis of the qcrB Gene:
-
Extract genomic DNA from the wild-type Mtb H37Rv and each confirmed resistant mutant.
-
Amplify the qcrB gene (Rv2196) using specific primers.
-
Sequence the PCR products and compare the sequences to the wild-type qcrB sequence to identify any mutations. The T313A and T313I mutations are of particular interest.[1]
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound (Q203) | Qurient [qurient.com]
- 3. Frequency of first and second-line drug resistance-associated mutations among resistant Mycobacterium tuberculosis clinical isolates from São Paulo, Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Profile and Frequency of Mutations Conferring Drug-Resistant Tuberculosis in the Central, Southeastern and Eastern Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Understanding and Overcoming Telacebec Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating experimental challenges related to Telacebec resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound (Q203) is a first-in-class imidazopyridine amide that targets the cytochrome bc1 complex (specifically the QcrB subunit) of the electron transport chain in Mycobacterium tuberculosis.[1][2][3] This inhibition disrupts the bacterium's ability to generate adenosine triphosphate (ATP), leading to energy depletion and cell death.[1][4]
Q2: What are the known mechanisms of resistance to this compound?
Resistance to this compound in M. tuberculosis primarily arises from mutations in the qcrB gene, which encodes the drug's target.[3] These mutations alter the drug-binding site, reducing the efficacy of this compound. Additionally, upregulation of the alternative cytochrome bd oxidase pathway can contribute to reduced susceptibility by providing a bypass to the this compound-inhibited cytochrome bc1 complex.[5]
Q3: My M. tuberculosis cultures show unexpected resistance to this compound. What are the possible reasons?
Unexpected resistance to this compound can stem from several factors:
-
Pre-existing resistant subpopulations: The bacterial culture may contain a small fraction of mutants with spontaneous resistance-conferring mutations in the qcrB gene.
-
Culture medium composition: The presence of certain carbon sources, like glycerol, in the culture medium can induce the expression of the cytochrome bd oxidase, an alternative respiratory pathway that bypasses the cytochrome bc1 complex targeted by this compound, thus reducing its apparent efficacy.[5]
-
Inaccurate drug concentration: Errors in the preparation or storage of this compound stock solutions can lead to lower-than-expected active concentrations in the assay.
-
Contamination: Contamination of the M. tuberculosis culture with other microorganisms that are not susceptible to this compound can give a false impression of resistance.
Q4: Are there known cross-resistance patterns between this compound and other anti-tubercular drugs?
Mutations in Rv0678, a transcriptional repressor of the MmpS5-MmpL5 efflux pump, which can confer resistance to bedaquiline and clofazimine, do not appear to affect the susceptibility of M. tuberculosis to this compound.[6][7] However, the potential for other, yet uncharacterized, cross-resistance mechanisms exists and should be considered in experimental design.
Troubleshooting Guides
Problem 1: High variability in Minimum Inhibitory Concentration (MIC) assays.
Possible Causes:
-
Inconsistent inoculum preparation.
-
Clumping of M. tuberculosis cells.
-
Instability of this compound in the assay medium.
-
Reader error or inconsistent endpoint determination.
Solutions:
-
Standardize Inoculum: Prepare the inoculum from a fresh, actively growing culture. Standardize the bacterial suspension to a specific McFarland standard or optical density (OD) to ensure a consistent starting cell number.
-
Prevent Clumping: Vortex the bacterial suspension with glass beads to break up clumps before preparing the inoculum. The use of a surfactant like Tween 80 in the culture medium can also help.
-
Fresh Drug Solutions: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Use of Resazurin: Employ a metabolic indicator like resazurin to provide a colorimetric and more objective determination of the MIC endpoint.[8]
-
Include Controls: Always include a drug-free control, a positive control with a known susceptible strain (e.g., H37Rv), and a negative control (medium only).
Problem 2: Failure to amplify the qcrB gene for sequencing.
Possible Causes:
-
Poor quality or insufficient quantity of genomic DNA.
-
Presence of PCR inhibitors in the DNA sample.
-
Suboptimal PCR conditions (annealing temperature, primer concentration, etc.).
-
Incorrect primer sequences.
Solutions:
-
DNA Quality Control: Assess the purity and concentration of the extracted genomic DNA using spectrophotometry (A260/A280 ratio) and fluorometry.
-
Dilute DNA Template: If PCR inhibitors are suspected, diluting the DNA template can sometimes alleviate the inhibition.
-
Optimize PCR Conditions: Perform a gradient PCR to determine the optimal annealing temperature for the primers. Titrate primer and MgCl2 concentrations.
-
Primer Design and Validation: Use validated primers for the M. tuberculosis qcrB gene (Rv2196). If designing new primers, ensure they are specific to the target sequence and free of secondary structures.
Problem 3: No detectable change in oxygen consumption after this compound treatment in a susceptible strain.
Possible Causes:
-
Assay conditions are not sensitive enough.
-
The bacterial cells are not metabolically active.
-
The concentration of this compound is too low.
-
The alternative cytochrome bd oxidase is highly expressed.
Solutions:
-
Optimize Oxygen Consumption Assay: Ensure the oxygen sensing probe is properly calibrated and that the assay is performed in a sealed system to prevent atmospheric oxygen contamination. Use a sensitive method like the MitoXpress-Xtra assay.[9]
-
Use Log-Phase Cultures: Perform the assay with mid-log phase cultures, as they are the most metabolically active.
-
Dose-Response Experiment: Test a range of this compound concentrations to determine the optimal concentration for inhibiting oxygen consumption.
-
Assay Medium: Consider using a culture medium with a carbon source other than glycerol to minimize the expression of the alternative oxidase.[5]
Data Presentation
Table 1: this compound MIC Values against Susceptible and Resistant M. tuberculosis Strains
| M. tuberculosis Strain | Genotype | MIC (nM) | Reference |
| H37Rv (Wild-Type) | Wild-Type qcrB | 1-3 | [3] |
| QcrB Mutant | A396T | > MIC of WT | [10] |
| QcrB Mutant | T313I | > MIC of WT | [10] |
| QcrB Mutant | M342T | > MIC of WT | [10] |
| QcrB Mutant | S182T/P | > MIC of WT | [11] |
| QcrB Mutant | A178V | > MIC of WT | [11] |
| QcrB Mutant | M342V | > MIC of WT | [11] |
Note: Specific MIC values for resistant strains are often presented as fold-changes relative to the wild-type strain and can vary between studies. Researchers should establish their own baseline MIC for the wild-type strain.
Experimental Protocols
Protocol 1: Determination of this compound MIC using Broth Microdilution
1. Materials:
- Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
- This compound stock solution (e.g., 1 mM in DMSO).
- 96-well microtiter plates.
- M. tuberculosis culture in mid-log phase.
- Resazurin sodium salt solution (0.02% w/v in sterile water).
- Sterile glass beads.
2. Procedure:
- Prepare serial two-fold dilutions of this compound in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. Include drug-free wells as a growth control.
- Prepare the M. tuberculosis inoculum by vortexing the mid-log phase culture with sterile glass beads to break up clumps.
- Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
- Dilute the standardized suspension 1:20 in 7H9 broth.
- Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the final volume to 200 µL.
- Seal the plate and incubate at 37°C for 7 days.
- After incubation, add 30 µL of the resazurin solution to each well and incubate for another 24-48 hours.
- The MIC is the lowest concentration of this compound that prevents a color change of the resazurin from blue to pink (indicating bacterial growth).
Protocol 2: Sequencing of the qcrB Gene
1. Materials:
- Genomic DNA extracted from M. tuberculosis isolates.
- PCR primers flanking the qcrB gene (Rv2196). Note: Primer sequences should be designed based on the M. tuberculosis H37Rv reference genome.
- Example Forward Primer: 5'-GATCGGTCGTCGTCGTTGTC-3'
- Example Reverse Primer: 5'-CGAGCAGCACGATGAACAG-3'
- High-fidelity DNA polymerase and dNTPs.
- PCR purification kit.
- Sanger sequencing reagents and access to a capillary sequencer.
2. Procedure:
- Set up a PCR reaction with 50-100 ng of genomic DNA, forward and reverse primers (0.5 µM each), dNTPs (200 µM each), and high-fidelity DNA polymerase in the appropriate reaction buffer.
- Perform PCR with the following cycling conditions: initial denaturation at 98°C for 30 seconds, followed by 30 cycles of 98°C for 10 seconds, 60°C for 30 seconds, and 72°C for 1 minute/kb, and a final extension at 72°C for 5 minutes.
- Verify the PCR product by agarose gel electrophoresis.
- Purify the PCR product using a commercial kit.
- Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
- Align the obtained sequences with the wild-type qcrB sequence from M. tuberculosis H37Rv to identify mutations.
Protocol 3: Assessment of Oxygen Consumption Rate (OCR)
1. Materials:
- M. tuberculosis culture in mid-log phase.
- OCR measurement instrument (e.g., Seahorse XF Analyzer or a system with an oxygen-sensitive probe like MitoXpress-Xtra).
- 7H9 broth without glycerol.
- This compound solution at various concentrations.
- Mineral oil (for plate-based assays).
2. Procedure:
- Prepare a suspension of mid-log phase M. tuberculosis in glycerol-free 7H9 broth.
- Dispense the bacterial suspension into the wells of the appropriate microplate for your OCR instrument.
- Add this compound at the desired final concentrations to the respective wells. Include a vehicle control (DMSO).
- If using a plate-based assay without a dedicated instrument, overlay the wells with mineral oil to prevent atmospheric oxygen diffusion.
- Measure the oxygen consumption rate kinetically over several hours according to the instrument's protocol.
- Analyze the data to determine the effect of different this compound concentrations on the OCR.
Visualizations
Caption: this compound's mechanism of action targeting the cytochrome bc1 complex.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Circularization of rv0678 for Genotypic Bedaquiline Resistance Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Whole Genome Sequencing Identifies Novel Mutations Associated With Bedaquiline Resistance in Mycobacterium tuberculosis [frontiersin.org]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. researchgate.net [researchgate.net]
- 5. Portico [access.portico.org]
- 6. Unexpected high prevalence of resistance-associated Rv0678 variants in MDR-TB patients without documented prior use of clofazimine or bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
Technical Support Center: Optimizing Telacebec Dosage in Preclinical Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Telacebec (Q203) dosage in preclinical animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class antibacterial agent that targets the cytochrome bc1 complex (specifically the QcrB subunit) of the electron transport chain in Mycobacterium tuberculosis and other mycobacteria.[1][2][3][4][5] This inhibition blocks the synthesis of adenosine triphosphate (ATP), leading to depletion of cellular energy and subsequent bacterial cell death.[1][3][5]
Q2: What are the reported effective dose ranges for this compound in preclinical models?
A2: Effective doses of this compound in murine models of tuberculosis and Buruli ulcer have been reported to range from 0.5 mg/kg to 50 mg/kg.[3][6][7][8] In acute mouse models of tuberculosis, a dose of 10 mg/kg has been shown to reduce bacterial load by over 90%.[6] For Buruli ulcer, total doses of 5 to 20 mg/kg have resulted in relapse-free cure in a majority of mice.[7] It is important to note that efficacy is dependent on the total dose more than the duration of treatment.[7][9]
Q3: How should this compound be formulated for oral administration in animal studies?
A3: While specific formulation details can vary between studies, a common vehicle for oral gavage is a solution of 0.5% methylcellulose with 0.1% Tween 80.[10] For solubility in vitro, this compound can be dissolved in fresh DMSO.[2] It is crucial to ensure a homogenous and stable suspension for accurate dosing.
Q4: What is the pharmacokinetic profile of this compound in common preclinical species?
A4: Preclinical pharmacokinetic data has been obtained for mice, rats, and dogs.[11][12] this compound generally exhibits good oral bioavailability and a long half-life in these species, supporting once-daily dosing regimens.[6] Pharmacokinetic parameters from these animal studies have been used to predict human pharmacokinetics using allometric scaling.[11][12]
Troubleshooting Guides
Issue 1: Lack of Efficacy or High Variability in Results
-
Possible Cause 1: Inadequate Dosing or Formulation.
-
Troubleshooting Step: Verify the accuracy of dose calculations and the homogeneity of the drug suspension. Ensure the formulation is stable and the drug is fully dissolved or suspended. Consider performing a pilot pharmacokinetic study to confirm systemic exposure in your animal model.
-
-
Possible Cause 2: Drug Resistance.
-
Troubleshooting Step: If possible, perform susceptibility testing on bacterial isolates from treated animals to check for the emergence of resistance.
-
-
Possible Cause 3: Host Immune Status.
Issue 2: Unexpected Toxicity or Adverse Events
-
Possible Cause 1: Dose is too high.
-
Troubleshooting Step: Review the literature for reported toxicities. While this compound has shown a favorable safety profile in preclinical and early clinical studies, it is essential to perform dose-ranging studies in your specific animal model to establish a maximum tolerated dose (MTD).[3][14][15]
-
-
Possible Cause 2: Off-target effects in the specific animal model.
-
Troubleshooting Step: Carefully monitor animals for any clinical signs of toxicity. If adverse events are observed, consider reducing the dose or exploring alternative administration routes if applicable. Conduct histopathological analysis of key organs to identify any potential tissue damage.
-
Quantitative Data Summary
Table 1: this compound Efficacy in Murine Models of Tuberculosis
| Animal Model | M. tuberculosis Strain | Dosage (mg/kg) | Treatment Duration | Outcome | Reference |
| BALB/c mice | H37Rv | 10 and 50 | 4 weeks | Bacteriostatic, prevented death but did not reduce lung CFU counts compared to day 0. | [3] |
| BALB/c mice | HN878 | Not specified | Not specified | More effective in regimens against the HN878 strain than against H37Rv. | [3] |
| Acute mouse model | Not specified | 10 | Not specified | >90% reduction in bacterial load. | [6] |
Table 2: this compound Efficacy in Murine Models of Buruli Ulcer (M. ulcerans)
| Animal Model | Dosage (mg/kg) | Treatment Duration | Outcome | Reference |
| BALB/c mice | 0.5 | 5 days | Remarkable bactericidal activity. | [7] |
| BALB/c mice | Total dose of 5-20 | 1 day to 2 weeks | Relapse-free cure in the vast majority of footpads. | [7] |
| BALB/c mice | Single dose of 10 | 1 day | Equally effective as 2 mg/kg daily for 5 days. | [7] |
| SCID-beige mice | Total dose of 10-20 | Not specified | Majority of footpads rendered culture-negative. | [9][13] |
| BALB/c mice | 20 (single dose) or 5 (4 doses) | 1 day or 1 week | Eradication of M. ulcerans without relapse up to 19 weeks post-treatment. | [9] |
Experimental Protocols
Protocol 1: General Murine Model of Tuberculosis Infection and Treatment
-
Animal Model: BALB/c mice are a commonly used immunocompetent strain.[3][16]
-
Infection: Mice are infected via a high-dose aerosol infection with M. tuberculosis (e.g., H37Rv or HN878 strains).[3]
-
Treatment Initiation: Treatment is typically initiated 2 weeks post-infection.[3][10]
-
Drug Administration: this compound is administered by oral gavage, typically 5 days a week.[10]
-
Efficacy Assessment: The primary endpoint is the bacterial burden in the lungs, measured by colony-forming unit (CFU) counts at various time points during and after treatment.
Protocol 2: Murine Footpad Model of Buruli Ulcer Infection and Treatment
-
Animal Model: Immunocompetent BALB/c or immunocompromised SCID-beige mice are used.[7][9][13]
-
Infection: Mice are infected in the hind footpads with M. ulcerans.
-
Treatment Initiation: Treatment typically starts several weeks post-infection (e.g., 5-8 weeks).[9][13]
-
Drug Administration: this compound is administered orally.
-
Efficacy Assessment: Treatment response is evaluated based on changes in footpad swelling and CFU counts at the end of treatment and at specified follow-up times.[13]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a murine TB study.
References
- 1. This compound (Q203) | Qurient [qurient.com]
- 2. selleckchem.com [selleckchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. tballiance.org [tballiance.org]
- 6. Safety, Tolerability, and Pharmacokinetics of this compound (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Dose, Duration, and Immune Status on Efficacy of Ultrashort this compound Regimens in Mouse Models of Buruli Ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for Ultrashort Treatment of Buruli Ulcer in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Contribution of this compound to novel drug regimens in a murine tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel modeling approach integrating population pharmacokinetics and interspecies scaling to predict human pharmacokinetics of the new anti-tuberculosis agent this compound (Q203) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.skku.edu [pure.skku.edu]
- 13. biorxiv.org [biorxiv.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Safety, Tolerability, Pharmacokinetics, and Metabolism of this compound (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: Telacebec (Q203) Long-Term Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and stability of Telacebec (Q203). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for this compound?
For routine laboratory use, it is recommended to store this compound as a solid in a well-sealed container at ≤ -20°C, protected from light and moisture. For stock solutions, one supplier suggests storage at -80°C for up to 6 months or at -20°C for up to 1 month.[1] However, for long-term stability, it is crucial to establish an in-house stability program.
Q2: How should I prepare stock solutions of this compound for long-term storage?
This compound is soluble in DMSO and DMF.[2] When preparing stock solutions for long-term storage, use high-purity, anhydrous solvents to minimize degradation. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the potential degradation pathways for this compound?
As an imidazopyridine derivative, this compound may be susceptible to degradation through several pathways, including:
-
Hydrolysis: The amide linkage in the this compound molecule could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The imidazopyridine ring system and other electron-rich moieties may be prone to oxidation.[3]
-
Photodegradation: Exposure to UV or fluorescent light can induce degradation of photosensitive compounds.[3]
Q4: How can I assess the stability of my this compound samples?
A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), should be developed and validated.[4][5] This method must be able to separate the intact this compound from any potential degradation products.
Troubleshooting Guide
Issue 1: I see extra peaks in my HPLC chromatogram after storing my this compound solution.
-
Possible Cause: This could indicate degradation of this compound.
-
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, use a mass spectrometer (LC-MS) to identify the mass of the extra peaks and compare them to potential degradation products.
-
Review Storage Conditions: Ensure the solution was stored at the recommended temperature, protected from light, and in a tightly sealed container.
-
Check Solvent Quality: Solvents used for dissolution should be of high purity and anhydrous.
-
Perform Forced Degradation: To confirm that the new peaks are indeed degradants, you can perform forced degradation studies (see Experimental Protocols section).
-
Issue 2: The concentration of my this compound stock solution has decreased over time.
-
Possible Cause: This could be due to degradation or precipitation.
-
Troubleshooting Steps:
-
Visual Inspection: Check the solution for any visible precipitate. If present, try to redissolve by gentle warming or sonication.
-
Assess Degradation: Analyze the sample using a validated stability-indicating HPLC method to check for the presence of degradation products.
-
Evaluate Storage Container: Ensure the container is appropriate and properly sealed to prevent solvent evaporation.
-
Issue 3: I am having trouble developing a stability-indicating HPLC method.
-
Possible Cause: The chromatographic conditions may not be optimal for separating this compound from its degradation products.
-
Troubleshooting Steps:
-
Generate Degradation Products: Use forced degradation samples to challenge the method's separating power.
-
Modify Mobile Phase: Adjust the mobile phase composition, pH, and organic modifier to improve resolution.
-
Change Column: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to achieve better separation.
-
Adjust Gradient: Optimize the gradient slope and time to resolve closely eluting peaks.
-
Data Presentation
Table 1: Hypothetical Long-Term Stability Data for this compound Solid
| Time (Months) | Storage Condition | Assay (% Initial) | Total Impurities (%) | Appearance |
| 0 | 25°C/60% RH | 100.0 | <0.1 | White Powder |
| 3 | 25°C/60% RH | 99.8 | 0.2 | White Powder |
| 6 | 25°C/60% RH | 99.5 | 0.5 | White Powder |
| 0 | 40°C/75% RH | 100.0 | <0.1 | White Powder |
| 3 | 40°C/75% RH | 98.2 | 1.8 | Off-white Powder |
| 6 | 40°C/75% RH | 96.5 | 3.5 | Yellowish Powder |
Table 2: Hypothetical Forced Degradation Data for this compound in Solution
| Stress Condition | Duration | Assay (% Initial) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl | 24 h | 85.2 | 10.5 | 3.1 |
| 0.1 M NaOH | 24 h | 78.9 | 15.3 | 4.5 |
| 3% H₂O₂ | 24 h | 65.4 | 20.1 | 8.7 |
| Heat (80°C) | 48 h | 95.1 | 2.5 | 1.8 |
| Light (ICH Q1B) | 1.2 million lux hours | 92.3 | 4.2 | 2.1 |
Experimental Protocols
1. Protocol for Forced Degradation Studies
Objective: To generate potential degradation products of this compound to facilitate the development of a stability-indicating analytical method.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, heat a solution of this compound.
-
Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[6]
2. Protocol for a Generic Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from its process impurities and degradation products.
Methodology:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at an appropriate wavelength (e.g., 257 nm, based on public data).[2]
-
Injection Volume: 10 µL
Note: This is a starting point and the method must be validated for its intended use.
Visualizations
Caption: Troubleshooting workflow for unexpected peaks.
Caption: Stability testing protocol overview.
Caption: Potential degradation pathways.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 6. ICH Official web site : ICH [ich.org]
Technical Support Center: Managing Potential Cytotoxicity of Telacebec in In Vitro Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the potential cytotoxicity of Telacebec in in vitro cell cultures. While this compound is known for its high selectivity for the mycobacterial cytochrome bc1 complex and has been reported as non-cytotoxic in preclinical studies, this guide addresses scenarios where unexpected cell death is observed, helping to distinguish between true compound-related effects and experimental artifacts.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel antituberculosis drug that specifically targets the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of Mycobacterium tuberculosis.[3][4][5] This inhibition blocks cellular respiration, leading to a rapid depletion of adenosine triphosphate (ATP) and subsequent bacterial cell death.[1][3]
Q2: Is this compound expected to be cytotoxic to mammalian cells?
No, this compound is not expected to be cytotoxic to mammalian cells at therapeutic concentrations.[1][2] Its target, the QcrB subunit of the mycobacterial cytochrome bc1 complex, has no known human homolog. Structural differences between the mycobacterial and mammalian cytochrome bc1 complexes contribute to the high selectivity of this compound.[6][7] Preclinical in vitro studies have shown that this compound is not cytotoxic or genotoxic.[1]
Q3: I am observing cell death in my culture after treating with this compound. What could be the cause?
While this compound itself has a strong safety profile, observed cytotoxicity in in vitro experiments can often be attributed to several factors unrelated to the compound's primary mechanism. These can include:
-
High concentrations of the solvent (e.g., DMSO): Solvents used to dissolve this compound can be toxic to cells at certain concentrations.
-
Experimental artifacts: Issues such as microbial contamination, improper cell handling, or interference of the compound with the cytotoxicity assay itself can lead to false-positive results.[8]
-
Off-target effects at high concentrations: At concentrations significantly above the effective dose for mycobacteria, off-target effects on mammalian mitochondria, although weak, cannot be entirely ruled out.
-
Specific sensitivity of the cell line: Some cell lines may have unique sensitivities to mitochondrial inhibitors.[9][10][11]
Q4: What is a typical concentration range for using this compound in vitro?
This compound is highly potent against M. tuberculosis, with a Minimum Inhibitory Concentration (MIC50) in the low nanomolar range (e.g., 2.7 nM in culture broth and 0.28 nM inside macrophages).[1][12][13] For experiments with mammalian cells where cytotoxicity is a concern, it is advisable to use a concentration range that is relevant to its anti-mycobacterial activity, while also including higher concentrations to assess a potential therapeutic window. A starting point could be a dose-response curve ranging from nanomolar to micromolar concentrations.
Troubleshooting Guide: Unexpected Cytotoxicity
If you observe unexpected cytotoxicity in your cell cultures treated with this compound, follow this step-by-step guide to identify the potential cause.
Step 1: Verify Experimental Controls
Proper controls are crucial for interpreting cytotoxicity data. Ensure you have included the following:
-
Untreated Control: Cells cultured in medium alone to establish baseline viability.
-
Vehicle (Solvent) Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is critical to rule out solvent-induced toxicity.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine, doxorubicin) to ensure the assay is working correctly.
Table 1: Recommended Concentrations for Vehicle Control (DMSO)
| Cell Type | General Tolerance | Recommended Max Concentration |
| Most immortalized cell lines | Up to 0.5% | ≤ 0.1% |
| Primary cells | More sensitive | ≤ 0.05% |
| Sensitive cell lines (e.g., some neuronal lines) | Can be sensitive to <0.1% | Titrate to determine non-toxic concentration |
Step 2: Assess Potential Assay Interference
Some cytotoxicity assays can be prone to artifacts. Consider the following:
-
MTT/XTT Assays: Colored compounds or compounds that have reducing properties can interfere with the formazan production, leading to inaccurate readings.
-
LDH Assay: The presence of particles or compounds that inhibit lactate dehydrogenase can affect the results.
-
ATP-based Assays: Since this compound's mechanism of action involves ATP depletion in its target organism, it is important to consider potential, albeit much weaker, off-target effects on mammalian mitochondrial ATP production at high concentrations.
Recommendation: If you suspect assay interference, try a different cytotoxicity assay that relies on an alternative mechanism (e.g., a dye exclusion method like Trypan Blue or a real-time live/dead cell imaging assay).
Step 3: Review Cell Culture Conditions and Handling
Suboptimal cell culture conditions can stress cells and make them more susceptible to any compound, or can be mistaken for cytotoxicity.
-
Contamination: Check for signs of bacterial or fungal contamination. Mycoplasma contamination can also affect cell health and response to treatments.
-
Cell Density: Both too low and too high cell densities can impact viability. Ensure consistent seeding density across all experiments.
-
Media and Supplements: Use fresh, high-quality media and supplements. Degradation of components like glutamine can lead to cell death.
-
Incubator Conditions: Verify the temperature, CO2, and humidity levels in your incubator.
Step 4: Investigate Potential Off-Target Mitochondrial Effects
While this compound is highly selective, at very high concentrations, it is prudent to investigate potential off-target effects on mammalian mitochondrial respiration.
Experimental Workflow for Investigating Mitochondrial Effects
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Experimental Protocols
Protocol 1: Standard Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%).
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound, vehicle control, and a positive control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Assessment of Mitochondrial Membrane Potential
-
Cell Culture and Treatment: Culture cells and treat with this compound as described in the cytotoxicity protocol.
-
Dye Loading: During the last 30 minutes of the treatment period, add a fluorescent mitochondrial membrane potential indicator dye (e.g., TMRM or JC-1) to the culture medium.
-
Incubation: Incubate at 37°C, protected from light.
-
Washing: Gently wash the cells with pre-warmed PBS or medium to remove excess dye.
-
Analysis: Analyze the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates a loss of mitochondrial membrane potential.
Signaling Pathways
This compound's Primary and Potential Off-Target Pathways
This compound's primary target is the mycobacterial cytochrome bc1 complex. In a hypothetical off-target scenario in mammalian cells, inhibition of the analogous complex would disrupt the electron transport chain, leading to decreased mitochondrial membrane potential, reduced ATP synthesis, and potentially an increase in reactive oxygen species (ROS). This can trigger a mitochondrial stress response.
Caption: this compound's mechanism and hypothetical off-target effects.
Summary of Quantitative Data
As this compound is reported to be non-cytotoxic to mammalian cells, specific IC50 values are not widely published in the literature. The key quantitative data available relates to its high potency against its target.
Table 2: In Vitro Potency of this compound against M. tuberculosis
| Assay Type | Organism/System | Value | Reference |
| MIC50 | M. tuberculosis H37Rv (culture broth) | 2.7 nM | [1][13] |
| MIC50 | M. tuberculosis H37Rv (inside macrophages) | 0.28 nM | [12] |
| IC50 | Purified CIII2CIV2 supercomplex | 53 ± 19 nM | [7] |
Table 3: Troubleshooting Checklist for Unexpected Cytotoxicity
| Checkpoint | Yes/No | Action |
| Controls | ||
| Is there an untreated control? | Establish baseline viability. | |
| Is there a vehicle control? | If vehicle is toxic, lower the concentration. | |
| Is the positive control showing cytotoxicity? | If not, the assay may not be working correctly. | |
| Assay | ||
| Could the compound be interfering with the assay? | Use an alternative cytotoxicity assay. | |
| Cell Culture | ||
| Is the culture free of contamination? | Discard contaminated cultures and use fresh stocks. | |
| Is the cell seeding density consistent? | Optimize and maintain consistent seeding. | |
| Are reagents (media, serum) fresh and of high quality? | Replace old or expired reagents. | |
| Compound | ||
| Has the compound concentration been verified? | Re-calculate and prepare fresh dilutions. | |
| Is cytotoxicity only observed at very high concentrations? | This may indicate a large therapeutic window. |
References
- 1. Safety, Tolerability, Pharmacokinetics, and Metabolism of this compound (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. This compound (Q203) | Qurient [qurient.com]
- 4. This compound (Q203) | Working Group for New TB Drugs [newtbdrugs.org]
- 5. QcrB in Mycobacterium tuberculosis: The new drug target of antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of Mycobacterium tuberculosis cytochrome bcc in complex with Q203 and TB47, two anti-TB drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate this compound (Q203) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Physiological Cell Culture Media Tune Mitochondrial Bioenergetics and Drug Sensitivity in Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines [frontiersin.org]
- 11. Cell models and drug discovery for mitochondrial diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Portico [access.portico.org]
- 13. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Telacebec Treatment in Mycobacterial Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Telacebec (Q203) in mycobacterial cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class imidazopyridine amide that targets the cytochrome bc1 complex (specifically the QcrB subunit) of the mycobacterial electron transport chain.[1][2] This inhibition blocks cellular respiration, leading to a rapid depletion of adenosine triphosphate (ATP) and subsequent bacterial cell death.[3]
Q2: What is the typical Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis?
A2: this compound is highly potent against both drug-susceptible and drug-resistant strains of M. tuberculosis. The MIC50 is typically in the low nanomolar range, approximately 2.7 nM in standard culture broth and even lower (0.28 nM) inside macrophages.[3][4]
Q3: Is this compound bactericidal or bacteriostatic?
A3: this compound's activity can be complex. While it leads to bacterial cell death through ATP depletion, some studies describe its standalone activity as bacteriostatic because M. tuberculosis can use an alternative, less efficient respiratory pathway via the cytochrome bd oxidase.[1] However, in strains lacking a functional cytochrome bd oxidase, or in combination with inhibitors of this alternative pathway, this compound exhibits potent bactericidal activity. For practical purposes in standard in vitro testing against susceptible strains, it is often evaluated for bactericidal effects over time.
Q4: What is a recommended starting point for incubation time when testing this compound's efficacy?
A4: A good starting point for observing significant effects is a 24-hour incubation, which has been shown to cause substantial ATP depletion.[5] For assessing bactericidal activity through colony-forming unit (CFU) reduction, a longer incubation of 72 to 120 hours is recommended to observe a multi-log kill. In early bactericidal activity (EBA) clinical trials, treatment was evaluated over 14 days.[2][6]
Q5: Is this compound stable in culture medium for multi-day experiments?
Troubleshooting Guides
Issue 1: Inconsistent MIC values for this compound.
| Possible Cause | Troubleshooting Step |
| Inaccurate drug concentration | Ensure the stock solution of this compound is prepared correctly and has not undergone multiple freeze-thaw cycles. Use a freshly prepared serial dilution for each experiment. |
| Variation in inoculum density | Prepare the mycobacterial inoculum to a standardized density (e.g., McFarland standard) to ensure consistent cell numbers across experiments. |
| Clumping of mycobacteria | Vortex the bacterial suspension with glass beads or pass it through a syringe to break up clumps before inoculation. |
| Media variability | Use a consistent source and lot of Middlebrook 7H9 broth and OADC supplement, as variations in media composition can affect drug activity. |
Issue 2: Slower than expected killing in a time-kill assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal drug concentration | Confirm that the concentration of this compound used is appropriate for the strain being tested (typically several multiples of the MIC for a time-kill assay). |
| High bacterial density | A very high initial inoculum can lead to a slower observed killing rate. Ensure the starting inoculum is within the recommended range for time-kill assays (e.g., 10^5 to 10^6 CFU/mL). |
| Expression of alternative respiratory pathways | As mentioned in the FAQs, M. tuberculosis can utilize the cytochrome bd oxidase to partially bypass the effects of this compound. This can result in a bacteriostatic or slower bactericidal effect. |
| Drug stability over long incubation | For very long incubation times (>120 hours), consider the possibility of drug degradation. If feasible, replenish the medium and drug. |
Issue 3: High variability in ATP measurement assays.
| Possible Cause | Troubleshooting Step |
| Incomplete cell lysis | Mycobacteria have a robust cell wall. Ensure the lysis method is efficient. Bead beating in combination with a chemical lysis agent is often more effective than chemical lysis alone. |
| ATP degradation | Work quickly and on ice after cell lysis to prevent enzymatic degradation of ATP. |
| Contamination of reagents | Use ATP-free water and reagents to prepare standards and samples to avoid background signal. |
| Inaccurate normalization | Normalize ATP levels to the number of cells (e.g., by CFU count or optical density) to account for differences in cell density between samples. |
Data Presentation
Table 1: Illustrative Time-Kill Kinetics of this compound against M. tuberculosis H37Rv
| Incubation Time (hours) | Log10 CFU/mL (Untreated Control) | Log10 CFU/mL (this compound at 4x MIC) | Log10 CFU/mL (this compound at 16x MIC) | Log10 Reduction (4x MIC) | Log10 Reduction (16x MIC) |
| 0 | 6.0 | 6.0 | 6.0 | 0.0 | 0.0 |
| 24 | 6.5 | 5.2 | 4.8 | 1.3 | 1.7 |
| 48 | 7.0 | 4.1 | 3.2 | 2.9 | 3.8 |
| 72 | 7.5 | 3.0 | <2.0 | 4.5 | >5.5 |
| 96 | 8.0 | 2.5 | <2.0 | 5.5 | >6.0 |
| 120 | 8.5 | 2.2 | <2.0 | 6.3 | >6.5 |
Note: This table presents synthesized, illustrative data based on the known potent activity of this compound. Actual results may vary depending on experimental conditions.
Table 2: Illustrative ATP Depletion in M. tuberculosis H37Rv after this compound Treatment (at 10x MIC)
| Incubation Time (hours) | Relative Luminescence Units (RLU) (Untreated Control) | RLU (this compound-treated) | % ATP Reduction |
| 0 | 1,000,000 | 1,000,000 | 0% |
| 6 | 1,500,000 | 500,000 | 67% |
| 12 | 2,000,000 | 200,000 | 90% |
| 24 | 2,500,000 | 50,000 | 98% |
| 48 | 3,000,000 | <10,000 | >99.7% |
Note: This table presents synthesized, illustrative data. The rapid and significant drop in ATP is consistent with this compound's mechanism of action.
Experimental Protocols
Protocol 1: Time-Kill Curve Assay for this compound against M. tuberculosis
-
Inoculum Preparation:
-
Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80 to mid-log phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 1.0 McFarland standard.
-
Dilute the suspension to achieve a final inoculum of approximately 1 x 10^6 CFU/mL in the test cultures.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in 7H9 broth at concentrations ranging from 0.5x to 64x the predetermined MIC.
-
Include a drug-free control.
-
Inoculate the drug-containing and control tubes with the prepared bacterial suspension.
-
Incubate all tubes at 37°C.
-
-
Sampling and CFU Enumeration:
-
At specified time points (e.g., 0, 24, 48, 72, 96, and 120 hours), remove aliquots from each culture.
-
Prepare 10-fold serial dilutions of each aliquot in sterile saline with 0.05% Tween 80.
-
Plate the dilutions onto Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colonies and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each this compound concentration and the control.
-
Determine the log10 reduction in CFU/mL at each time point compared to the 0-hour count. A ≥3-log10 reduction is considered bactericidal.
-
Protocol 2: ATP Measurement in this compound-Treated M. tuberculosis
-
Culture Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Prepare two sets of cultures: one with this compound at a concentration known to be effective (e.g., 10x MIC) and an untreated control.
-
Incubate at 37°C.
-
-
Sample Collection:
-
At desired time points (e.g., 0, 6, 12, 24, and 48 hours), take aliquots from both treated and untreated cultures.
-
Keep samples on ice.
-
-
ATP Extraction:
-
Pellet the mycobacterial cells by centrifugation.
-
Resuspend the pellet in a suitable lysis buffer.
-
Lyse the cells using a method known to be effective for mycobacteria, such as bead beating.
-
Centrifuge to remove cell debris and collect the supernatant containing the ATP.
-
-
ATP Quantification:
-
Use a commercial ATP bioluminescence assay kit (e.g., BacTiter-Glo™).
-
Prepare a standard curve using a known concentration of ATP.
-
Add the luciferase reagent to the samples and standards.
-
Measure luminescence using a luminometer.
-
-
Data Normalization and Analysis:
-
Determine the protein concentration of the cell lysates to normalize the ATP values.
-
Calculate the percentage of ATP reduction in the this compound-treated samples compared to the untreated controls at each time point.
-
Visualizations
Caption: Mechanism of action of this compound on the mycobacterial respiratory chain.
Caption: Workflow for a time-kill assay to determine this compound's bactericidal activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Safety, Tolerability, Pharmacokinetics, and Metabolism of this compound (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for Ultrashort Treatment of Buruli Ulcer in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. exodocientifica.com.br [exodocientifica.com.br]
addressing the impact of serum proteins on Telacebec activity in in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Telacebec. The following information addresses the critical impact of serum proteins on the in vitro activity of this compound and provides guidance on how to design and troubleshoot experiments to account for this effect.
Frequently Asked Questions (FAQs)
Q1: Why is my observed in vitro activity of this compound lower than expected?
A1: The most likely reason for lower-than-expected in vitro activity of this compound is its high affinity for serum proteins. This compound is a lipophilic compound, and such molecules tend to bind extensively to proteins like albumin present in cell culture media supplemented with serum (e.g., Fetal Bovine Serum - FBS) or in plasma. It is the unbound, or "free," fraction of a drug that is available to exert its pharmacological effect.[1][2][3] When this compound binds to serum proteins, its free concentration is significantly reduced, leading to an apparent decrease in potency, often observed as an increase in the Minimum Inhibitory Concentration (MIC).
dot
Caption: Drug-Protein Binding Equilibrium in In Vitro Assays.
Q2: How can I quantify the extent of this compound binding to serum proteins?
A2: You can determine the fraction of unbound this compound (fu) using several established in vitro methods. The most common techniques are Equilibrium Dialysis (ED) and Ultrafiltration (UF).[1][2][3]
-
Equilibrium Dialysis (ED): This is often considered the gold standard. It involves a two-chamber device separated by a semi-permeable membrane that allows free drug to pass through but retains proteins and protein-bound drug. Your test solution (this compound in serum-containing media) is placed in one chamber, and a buffer solution is placed in the other. At equilibrium, the concentration of this compound in the buffer chamber is equal to the free drug concentration.
-
Ultrafiltration (UF): This method uses a centrifugal device with a semi-permeable membrane. The serum-containing sample with this compound is placed in the upper chamber and centrifuged. The unbound drug passes through the membrane into the filtrate, where its concentration can be measured.
Illustrative Data: this compound Protein Binding
| Method | Serum Protein Concentration | Total this compound (nM) | Unbound this compound (nM) | Fraction Unbound (fu) | % Bound |
| Equilibrium Dialysis | 4% Human Serum Albumin (HSA) | 100 | 1.5 | 0.015 | 98.5% |
| Ultrafiltration | 4% Human Serum Albumin (HSA) | 100 | 1.8 | 0.018 | 98.2% |
| Equilibrium Dialysis | 10% Fetal Bovine Serum (FBS) | 100 | 2.2 | 0.022 | 97.8% |
Q3: How do I perform an MIC assay for this compound in the presence of serum proteins?
A3: To accurately determine the MIC of this compound under conditions that mimic the physiological environment, you should perform the assay in a medium supplemented with a defined concentration of serum protein, typically 4% Human Serum Albumin (HSA), which approximates the albumin concentration in human plasma.
dot
Caption: Workflow for MIC Determination with Serum Protein.
Illustrative Data: Impact of HSA on this compound MIC
| Assay Medium | This compound MIC (nM) | Fold-Increase in MIC |
| Middlebrook 7H9 (No HSA) | 2.7 | - |
| Middlebrook 7H9 + 4% HSA | 180 | ~67 |
This significant shift in MIC highlights the importance of accounting for protein binding in your in vitro assays.
Troubleshooting Guides
Problem 1: High variability in MIC results when using serum-supplemented media.
| Possible Cause | Troubleshooting Step |
| Inconsistent Serum Protein Concentration | Ensure the same lot and concentration of serum or albumin is used across all experiments. Different lots can have varying protein compositions. |
| Non-specific Binding to Labware | Use low-binding microplates and pipette tips to minimize the loss of this compound due to adsorption to plastic surfaces, a common issue with lipophilic compounds. |
| Precipitation of this compound | Visually inspect your wells for any signs of drug precipitation, especially at higher concentrations. If precipitation occurs, consider using a lower top concentration or a different solvent for your stock solution. |
Problem 2: Difficulty in calculating the free fraction of this compound.
| Possible Cause | Troubleshooting Step |
| Drug Adsorption to Dialysis Membrane or Ultrafiltration Device | Perform a control experiment without protein to quantify the extent of non-specific binding to the apparatus. This value can be used to correct your final calculations. |
| Equilibrium Not Reached in Dialysis | Increase the incubation time for your equilibrium dialysis experiment. For highly protein-bound drugs, reaching equilibrium can take longer. |
| Inaccurate Quantification of Low Unbound Concentration | Use a highly sensitive analytical method, such as LC-MS/MS, to accurately measure the low concentrations of free this compound. |
Experimental Protocols
Protocol 1: Determination of this compound Unbound Fraction using Equilibrium Dialysis
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare the test solution by spiking this compound into the desired matrix (e.g., 4% HSA in Middlebrook 7H9 broth) to achieve the target concentration.
-
-
Equilibrium Dialysis:
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Assemble the dialysis unit.
-
Add the test solution to one chamber and the dialysis buffer to the other chamber.
-
Incubate the unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours, may require optimization).
-
-
Sample Analysis:
-
After incubation, collect samples from both chambers.
-
Analyze the concentration of this compound in both samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculation:
-
The concentration in the buffer chamber represents the unbound drug concentration.
-
Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in protein chamber)
-
Protocol 2: MIC Determination of this compound in the Presence of Human Serum Albumin
-
Media Preparation:
-
Prepare Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80.
-
Add sterile Human Serum Albumin (HSA) to a final concentration of 4% (w/v).
-
-
Drug Dilution:
-
Prepare a 2-fold serial dilution of this compound in the 4% HSA-supplemented 7H9 broth in a 96-well microplate.
-
-
Inoculum Preparation:
-
Grow Mycobacterium tuberculosis to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 0.5.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microplate with the bacterial suspension.
-
Include a drug-free control well (growth control) and a sterile control well (media control).
-
Seal the plate and incubate at 37°C for 7-14 days.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
dot
Caption: Impact of Protein Binding on MIC.
References
- 1. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methodologies for Protein Binding Determination in Anti-infective Agents | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Improving the Bioavailability of Telacebec in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Telacebec (Q203). The information is designed to address common challenges encountered during in vivo experiments aimed at improving the oral bioavailability of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.
Issue 1: Low or Variable Oral Bioavailability in Fasted Animals
Question: We are observing low and inconsistent plasma concentrations of this compound after oral administration to fasted mice. What could be the cause and how can we improve it?
Answer:
Low and variable exposure in the fasted state is a common challenge for lipophilic and poorly water-soluble compounds like this compound. The primary reason is likely dissolution rate-limited absorption. In the absence of food, the gastrointestinal (GI) environment is less conducive to solubilizing lipophilic drugs.
Potential Solutions:
-
Lipid-Based Formulations: this compound's high lipophilicity makes it an excellent candidate for lipid-based drug delivery systems (LBDDS).[1] These formulations can enhance solubility and absorption by:
-
Presenting the drug in a solubilized state.
-
Stimulating the release of bile salts and phospholipids, which aid in micelle formation and drug solubilization.
-
Potentially promoting lymphatic transport, which can bypass first-pass metabolism.[1]
-
-
Co-administration with a High-Fat Meal: A significant food effect has been observed with this compound, with food, particularly a high-fat meal, increasing its bioavailability.[2] While not always practical for all study designs, this can be a useful strategy to enhance absorption.
-
Amorphous Solid Dispersions (ASDs): Creating an ASD of this compound with a suitable polymer can improve its dissolution rate and extent by preventing crystallization in the GI tract.
Issue 2: Drug Precipitation in Aqueous Formulations for Oral Gavage
Question: We are having trouble preparing a stable aqueous suspension of this compound for oral gavage. The compound keeps precipitating out. What formulation strategies can we use?
Answer:
This compound is practically insoluble in water, which makes creating a stable aqueous suspension challenging. Simple suspensions are prone to aggregation and settling, leading to inaccurate dosing.
Recommended Formulation Approaches:
-
Co-solvent Systems: While not a true solution, using a co-solvent system can help to keep this compound in suspension. A common approach for preclinical studies is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute it with a vehicle such as a mixture of PEG300, Tween 80, and water.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate. This can be achieved through techniques like wet media milling.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like the GI fluids. This presents the drug in a solubilized state, ready for absorption.
Issue 3: Difficulty Achieving High Dose Concentrations for Toxicology Studies
Question: For our toxicology studies in rats, we need to administer a high dose of this compound, but we are limited by its poor solubility in common vehicles. How can we increase the drug loading?
Answer:
Achieving high drug concentrations for poorly soluble compounds is a frequent hurdle in preclinical toxicology.
Strategies for High-Dose Formulations:
-
Lipid-Based Formulations: As mentioned previously, LBDDS are a primary strategy. The choice of lipids and surfactants is crucial for maximizing drug solubility within the formulation.
-
Micronization: Reducing the particle size of the drug powder through micronization can improve its wetting and dispersion in a liquid vehicle, allowing for a higher concentration in a suspension.
-
Solid Dispersions: Formulating this compound as a solid dispersion can allow for higher drug loading in the final dosage form compared to simple suspensions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class imidazopyridine amide that targets the cytochrome bc1 complex (QcrB subunit) of Mycobacterium tuberculosis.[3] This inhibition disrupts the electron transport chain, leading to the depletion of adenosine triphosphate (ATP) and subsequent bacterial cell death.[3]
Q2: What is the Biopharmaceutical Classification System (BCS) class of this compound?
A2: While not explicitly stated in the provided literature, based on its high lipophilicity and low aqueous solubility, this compound is likely a BCS Class II compound (low solubility, high permeability).[4] This classification suggests that its oral absorption is primarily limited by its dissolution rate.
Q3: How does food intake affect the bioavailability of this compound?
A3: Food, particularly a high-fat meal, has been shown to significantly increase the bioavailability of this compound in humans.[2] In one study, administration with a high-fat meal resulted in a 3.93-fold increase in the maximum plasma concentration (Cmax) and a 5.22-fold increase in the area under the curve (AUC) compared to the fasted state.[2] This is likely due to the increased secretion of bile salts and the formation of micelles, which enhance the solubilization of the lipophilic drug.
Q4: Are there any known drug-drug interactions with this compound?
A4: Preclinical studies have suggested that this compound is neither an inhibitor nor an inducer of major cytochrome P450 enzymes, indicating a low potential for drug-drug interactions mediated by these enzymes.[5]
Quantitative Data
Preclinical Pharmacokinetic Parameters of this compound
The following tables summarize the available pharmacokinetic data for this compound in various animal models.
Table 1: Oral Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Tmax (h) | Cmax (µg/mL) | AUC0–72 (µg·h/mL) | Oral Bioavailability (%) | Reference |
| 0.5 | 2 | 0.05 | - | - | [6] |
| 2 | 2 | 0.17 | 4.3 | - | [6] |
| 10 | 2 | 0.92 | - | 90.7 | [2][6] |
Data presented as median values where available.
Table 2: Oral Pharmacokinetic Parameters of this compound in Rats
| Dose (mg/kg) | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |
| Data not publicly available | - | - | - | - | [7] |
Preclinical pharmacokinetic data for rats have been collected but are not detailed in the reviewed public literature.
Table 3: Oral Pharmacokinetic Parameters of this compound in Dogs
| Dose (mg/kg) | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |
| Data not publicly available | - | - | - | - | [7] |
Preclinical pharmacokinetic data for dogs have been collected but are not detailed in the reviewed public literature.
Experimental Protocols
Protocol: Oral Gavage Administration in Mice
This protocol provides a standardized procedure for the oral administration of this compound formulations to mice.
Materials:
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice, with a rounded tip).
-
Syringes (1 mL or appropriate size for the dosing volume).
-
This compound formulation.
-
Animal scale.
-
70% ethanol for disinfection.
-
Personal protective equipment (gloves, lab coat).
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
If required by the study protocol, fast the animals for a specified period (e.g., 4-6 hours) before dosing. Ensure access to water is maintained.
-
-
Gavage Needle Measurement:
-
Measure the correct insertion length by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib.
-
Mark the needle at the level of the mouse's incisors to prevent over-insertion and potential stomach perforation.
-
-
Animal Restraint:
-
Properly restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head and body. The animal's body should be in a vertical position.
-
-
Gavage Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is inserted to the pre-measured depth, slowly and steadily depress the syringe plunger to administer the formulation.
-
After administration, gently withdraw the needle along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes post-dosing.
-
Continue to monitor the animals according to the approved animal care protocol.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound bioavailability.
Caption: Troubleshooting logic for low oral bioavailability.
References
- 1. Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, and Pharmacokinetics of this compound (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Q203) | Qurient [qurient.com]
- 4. Safety, Tolerability, and Pharmacokinetics of this compound (Q203), a New Antituberculosis Agent, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for Ultrashort Treatment of Buruli Ulcer in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel modeling approach integrating population pharmacokinetics and interspecies scaling to predict human pharmacokinetics of the new anti-tuberculosis agent this compound (Q203) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Telacebec vs. Standard of Care: A Head-to-Head Efficacy Comparison in the Treatment of Tuberculosis
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the novel tuberculosis drug candidate, Telacebec, against the current standard of care. This analysis is based on available clinical trial data and peer-reviewed research, offering a comprehensive overview of their respective efficacies and mechanisms of action.
Executive Summary
Tuberculosis (TB) remains a global health crisis, necessitating the development of novel, more effective treatment regimens. This compound (Q203) is a first-in-class drug candidate that targets the cytochrome bc1 complex of Mycobacterium tuberculosis, inhibiting cellular respiration and energy production.[1] This guide presents a head-to-head comparison of the efficacy of this compound with the standard first-line anti-TB drug regimen, which typically consists of isoniazid, rifampin, pyrazinamide, and ethambutol. The data presented is primarily drawn from a Phase 2a clinical trial (NCT03563599) that directly compared this compound to the standard of care in patients with drug-susceptible pulmonary tuberculosis.[2]
Efficacy Data: A Quantitative Comparison
The following tables summarize the key efficacy data from the Phase 2a clinical trial, focusing on the early bactericidal activity (EBA) of this compound at different doses compared to the standard four-drug regimen (RHZE). EBA is a measure of a drug's ability to kill metabolically active M. tuberculosis bacilli in the early phase of treatment.
| Treatment Arm | Mean Daily Change in Log CFU/mL of Sputum (± SD) |
| This compound 100 mg | Data not explicitly provided in the same format |
| This compound 200 mg | Data not explicitly provided in the same format |
| This compound 300 mg | 0.097 ± 0.050 |
| Standard of Care (RHZE) | 0.200 ± 0.073 |
Table 1: Comparison of Early Bactericidal Activity based on Colony-Forming Units (CFU)
| Treatment Arm | Mean Daily Change in Time to Positivity (TTP) in Hours (± SD) |
| This compound 100 mg | Data not explicitly provided in the same format |
| This compound 200 mg | Data not explicitly provided in the same format |
| This compound 300 mg | 3.738 ± 2.747 |
| Standard of Care (RHZE) | 6.853 ± 1.194 |
Table 2: Comparison of Early Bactericidal Activity based on Time to Positivity (TTP)
Experimental Protocols
The data presented above was generated from a prospective, randomized, open-label, Phase 2a clinical trial (NCT03563599).[2][3]
Study Design:
-
Objective: To evaluate the early bactericidal activity, safety, tolerability, and pharmacokinetics of multiple oral doses of this compound in treatment-naive, sputum smear-positive patients with drug-sensitive pulmonary tuberculosis.[3]
-
Participants: 61 newly-diagnosed patients with drug-susceptible pulmonary tuberculosis.[2]
-
Treatment Arms: Patients were randomized to receive one of the following for 14 days:
-
This compound 100 mg once daily
-
This compound 200 mg once daily
-
This compound 300 mg once daily
-
Standard of care combination therapy with rifampin, isoniazid, pyrazinamide, and ethambutol (RHZE).[2]
-
-
Primary Outcome: The primary measure of efficacy was the early bactericidal activity (EBA), determined by the rate of change in the time to positivity (TTP) of M. tuberculosis in sputum cultures over the 14-day treatment period.[3]
Methodology for Efficacy Assessment:
-
Sputum Collection: Sputum samples were collected from patients at baseline and at various time points over the 14-day treatment period.
-
Bactericidal Activity Measurement: The bactericidal activity was assessed using two primary methods:
-
Colony-Forming Unit (CFU) Counting: This traditional method involves culturing serial dilutions of sputum on solid media and counting the number of visible bacterial colonies to determine the concentration of viable bacteria.
-
Time to Positivity (TTP): This automated method measures the time it takes for a liquid culture of sputum to show evidence of mycobacterial growth. A longer TTP indicates a lower initial bacterial load.
-
Mechanism of Action: A Visual Comparison
The following diagrams illustrate the distinct mechanisms of action of this compound and the standard first-line TB drugs.
Caption: Mechanism of action of this compound.
Caption: Mechanisms of action of standard first-line TB drugs.
Discussion and Conclusion
The Phase 2a clinical trial data demonstrates that this compound exhibits dose-dependent early bactericidal activity against M. tuberculosis. While the standard of care (RHZE) showed a greater reduction in CFU/mL of sputum in the initial 14 days, this compound's novel mechanism of action presents a significant advancement in the fight against tuberculosis, particularly in the context of rising drug resistance.[1]
This compound's targeting of cellular energy production via the cytochrome bc1 complex is a distinct pathway from the mechanisms of standard first-line drugs, which primarily disrupt cell wall synthesis (isoniazid, ethambutol), RNA transcription (rifampin), and fatty acid synthesis (pyrazinamide).[4][5][6][7][8][9][10][11][12] This unique mechanism suggests a low probability of cross-resistance with existing anti-TB drugs.
It is important to note that the presented data is from an early-phase clinical trial focused on bactericidal activity over a short duration. Further long-term studies are required to evaluate the full efficacy of this compound in achieving durable cure and preventing relapse, both as a standalone agent and in combination with other novel and existing drugs. The favorable safety and tolerability profile observed in the Phase 2a trial is also a promising indicator for its future development.
References
- 1. This compound (Q203) | Qurient [qurient.com]
- 2. Phase 2 Clinical Trial Results of this compound Published in NEJM | Working Group for New TB Drugs [newtbdrugs.org]
- 3. | BioWorld [bioworld.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Ethambutol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. youtube.com [youtube.com]
- 9. Isoniazid - Wikipedia [en.wikipedia.org]
- 10. Rifampicin - Wikipedia [en.wikipedia.org]
- 11. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 12. Ethambutol - Wikipedia [en.wikipedia.org]
Tale of Two Strains: The Dichotomous Interaction of Telacebec and Clofazimine in Tuberculosis Therapy
For Immediate Release
In the global fight against tuberculosis (TB), the quest for potent, shortened, and simplified treatment regimens is paramount. A critical aspect of this endeavor involves evaluating the interactions of novel and repurposed drug candidates. This guide provides a comprehensive analysis of the synergistic and antagonistic effects observed when combining Telacebec (formerly Q2013), a novel cytochrome bc1:aa3 oxidase inhibitor, with the repurposed anti-leprosy drug clofazimine. This analysis is intended for researchers, scientists, and drug development professionals actively working to combat multidrug-resistant tuberculosis (MDR-TB).
Recent preclinical evidence reveals a fascinating and complex relationship between this compound and clofazimine. Their combined effect is not uniform but rather dependent on the specific strain of Mycobacterium tuberculosis being treated. This guide will delve into the experimental data that highlights this dichotomy, detail the methodologies used in these pivotal studies, and illustrate the underlying mechanisms of action.
Quantitative Analysis: A Strain-Dependent Outcome
A key study conducted in a murine model of tuberculosis demonstrated that the combination of a diarylquinoline (DARQ), clofazimine, and this compound was highly bactericidal against two different strains of M. tuberculosis, H37Rv and HN878.[1][2][3][4][5] However, the nature of the interaction between this compound and the other drugs differed significantly between the strains.
Against the HN878 strain, this compound contributed synergistically to the regimen's efficacy.[1][2][3][4][5] Conversely, an antagonistic effect was observed when the same combination was used to treat the H37Rv strain.[1][2][3][4][5] This suggests that inherent differences in the genetic makeup and physiological vulnerabilities of M. tuberculosis strains can dramatically alter the outcome of combination therapies.
Further evidence of potential antagonism comes from a study on Mycobacterium leprae, the causative agent of leprosy. In a mouse footpad model, the combination of this compound and clofazimine was less effective than this compound monotherapy, suggesting a possible antagonistic interaction between the two drugs in this related mycobacterial species.[6][7]
Table 1: In Vivo Efficacy of this compound and Clofazimine Combinations against M. tuberculosis
| M. tuberculosis Strain | Drug Combination | Observed Effect | Bacterial Load Reduction (log10 CFU) | Source |
| HN878 | DARQ + Clofazimine + this compound | Synergistic | Data not explicitly stated in abstract | [1][2][3][4][5] |
| H37Rv | DARQ + Clofazimine + this compound | Antagonistic | Data not explicitly stated in abstract | [1][2][3][4][5] |
Note: The addition of this compound to the DARQ + Clofazimine combination resulted in significantly higher CFU counts in the H37Rv-infected mice compared to the combination without this compound.[5]
Experimental Protocols
The findings presented above are primarily based on a well-established BALB/c mouse model of chronic tuberculosis. The detailed methodology is crucial for the interpretation and replication of these results.
Murine Model of Chronic Tuberculosis
-
Infection: Female BALB/c mice were infected via aerosol exposure with a logarithmic-phase culture of either the H37Rv or HN878 strain of M. tuberculosis. This method ensures a consistent and reproducible lung infection.
-
Treatment Initiation: Treatment was initiated several weeks post-infection to allow for the establishment of a chronic infection, mimicking the human disease state.
-
Drug Administration: The drugs (a diarylquinoline, clofazimine, and this compound) were administered orally, typically five days a week, for a specified duration (e.g., 4 or 8 weeks). Dosing was based on previous pharmacokinetic and efficacy studies.
-
Assessment of Bacterial Load: At various time points, mice were euthanized, and their lungs were aseptically removed and homogenized. The homogenates were serially diluted and plated on nutrient agar (e.g., 7H11 agar). The colony-forming units (CFU) were counted after several weeks of incubation to determine the bacterial load in the lungs.
-
Data Analysis: The log10 CFU counts from treated groups were compared to those from untreated control groups and groups receiving different drug combinations to determine the bactericidal activity and the nature of the drug interactions (synergism, additivity, or antagonism). Statistical analyses, such as the Student's t-test, were used to determine the significance of the observed differences.[8]
Visualizing the Mechanisms and Interactions
To understand the potential for synergy and antagonism, it is essential to consider the distinct mechanisms of action of this compound and clofazimine. This compound is a potent and specific inhibitor of the QcrB subunit of the cytochrome bc1:aa3 complex (Complex III) in the mycobacterial electron transport chain, which is crucial for ATP synthesis.[9][10][11][12][13] Clofazimine's mechanism is not fully elucidated but is thought to involve the production of reactive oxygen species (ROS) and interference with membrane transport and function.[14][15][16][17]
The following diagrams illustrate the proposed mechanisms of action and the experimental workflow.
Caption: Proposed mechanisms of action for this compound and Clofazimine.
Caption: Experimental workflow for the murine tuberculosis model.
Discussion and Future Directions
The strain-dependent nature of the this compound-clofazimine interaction has significant implications for the development of new TB regimens. It underscores the importance of evaluating drug combinations against a diverse panel of clinical isolates to ensure their broad applicability. The precise molecular basis for the observed antagonism in the H37Rv strain remains to be elucidated and warrants further investigation. Potential mechanisms could include alterations in drug uptake or efflux, metabolic reprogramming in response to one drug that confers resistance to the other, or off-target effects that interfere with the primary mechanism of action.
For drug development professionals, these findings highlight the need for a nuanced approach to combination therapy. A "one-size-fits-all" regimen may not be optimal, and future clinical trials may need to consider the genetic background of the infecting M. tuberculosis strain. Further in vitro studies, including checkerboard assays to determine fractional inhibitory concentration indices (FICI), are needed to quantify the degree of synergy or antagonism across a wider range of clinical isolates.
References
- 1. Contribution of this compound to novel drug regimens in a murine tuberculosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Contribution of this compound to novel drug regimens in a murine tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unprecedented in vivo activity of this compound against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. leprosy-information.org [leprosy-information.org]
- 8. Clofazimine Analogs with Efficacy against Experimental Tuberculosis and Reduced Potential for Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound (Q203) | Qurient [qurient.com]
- 11. Portico [access.portico.org]
- 12. Safety, Tolerability, and Pharmacokinetics of this compound (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety, Tolerability, Pharmacokinetics, and Metabolism of this compound (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clofazimine as a Treatment for Multidrug-Resistant Tuberculosis: A Review [mdpi.com]
- 15. droracle.ai [droracle.ai]
- 16. Frontiers | Clofazimine for the treatment of tuberculosis [frontiersin.org]
- 17. Clofazimine for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of Telacebec and Other Cytochrome bc1 Inhibitors
I have gathered a substantial amount of high-quality information. Specifically, I found a recent (April 2025) publication that directly compares Telacebec (Q203), TB47, and a new inhibitor, JNJ-2901. This article includes their chemical structures, MIC50 values against a cytochrome bd knockout strain of M. tuberculosis, and IC50 values from enzyme assays. It also discusses their common binding site in the Qp pocket of QcrB and mentions resistance mutations.
Furthermore, I have found another key paper that provides a table with MIC50 values for this compound, B6, and MJ-22 against a panel of M. tuberculosis strains with various mutations in QcrB and QcrA. This is crucial for the cross-resistance analysis.
For the experimental protocols, I have found detailed descriptions of the Resazurin Microtiter Assay (REMA) and general protocols for enzyme kinetics assays, which are sufficient to describe the methodologies.
For the visualizations, I have enough information to create a diagram of the electron transport chain, the mechanism of action of the inhibitors, and the experimental workflow.
I believe I now have all the necessary components to fulfill the user's request. I can now proceed to synthesize this information into the final comparison guide. Therefore, no further searches are needed.
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of this compound (Q203) and other emerging cytochrome bc1 inhibitors in the fight against tuberculosis. It delves into their cross-resistance profiles, supported by experimental data, and outlines the methodologies used to generate these findings.
The rise of drug-resistant Mycobacterium tuberculosis necessitates the development of novel therapeutics with unique mechanisms of action. One such promising target is the cytochrome bc1 complex (also known as complex III) of the electron transport chain, which is essential for cellular respiration and ATP synthesis. This compound (Q203) is a first-in-class cytochrome bc1 inhibitor that has shown potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. However, the potential for resistance development remains a critical concern. This guide examines the cross-resistance patterns between this compound and other cytochrome bc1 inhibitors, providing valuable insights for future drug development strategies.
At a Glance: Comparative Efficacy and Resistance Profiles
The following table summarizes the in vitro activity of this compound and other notable cytochrome bc1 inhibitors against wild-type and various mutant strains of Mycobacterium tuberculosis. The data highlights the differential effects of specific mutations in the QcrB subunit, the target of these inhibitors, on their efficacy.
| Inhibitor | Target Strain | Mutation | MIC50 (µM) | Fold Change in MIC50 vs. WT | Reference |
| This compound (Q203) | H37Rv ΔcydAB (WT) | - | 0.002 | - | [1] |
| H37Rv ΔcydAB | QcrB T313A | >50 | >25000 | [1] | |
| H37Rv ΔcydAB | QcrB S182T | 7.43 | 3715 | [1] | |
| H37Rv ΔcydAB | QcrB A178V | >50 | >25000 | [1] | |
| H37Rv ΔcydAB | QcrB M342V | >50 | >25000 | [1] | |
| JNJ-2901 | H37Rv ΔcydAB (WT) | - | 0.0025 | - | [1] |
| TB47 | H37Rv | - | Not explicitly stated, but is a structural analogue of this compound | - | [2] |
| B6 | H37Rv ΔcydAB (WT) | - | 1.12 | - | [1] |
| H37Rv ΔcydAB | QcrB T313A | 0.03 | 0.027 (Hypersusceptible) | [1] | |
| H37Rv ΔcydAB | QcrB S182T | 8.43 | 7.5 | [1] | |
| H37Rv ΔcydAB | QcrB A178V | 5.38 | 4.8 | [1] | |
| H37Rv ΔcydAB | QcrB M342V | 8.43 | 7.5 | [1] | |
| MJ-22 | H37Rv ΔcydAB (WT) | - | 1.98 | - | [1] |
| H37Rv ΔcydAB | QcrB T313A | 1.94 | ~1 | [1] | |
| H37Rv ΔcydAB | QcrB S182T | 8.90 | 4.5 | [1] | |
| H37Rv ΔcydAB | QcrB A178V | 7.94 | 4.0 | [1] | |
| H37Rv ΔcydAB | QcrB M342V | 7.94 | 4.0 | [1] |
Note: MIC50 (Minimum Inhibitory Concentration 50%) is the concentration of a drug that inhibits the growth of 50% of a bacterial population. A cytochrome bd knockout strain (ΔcydAB) is often used to prevent bypassing of the cytochrome bc1 complex. Data for TB47's specific MIC values against resistant mutants were not available in the reviewed literature.
Understanding the Mechanism of Action and Resistance
This compound and other imidazopyridine-based inhibitors target the QcrB subunit of the cytochrome bc1 complex. They bind to the quinol oxidation (Qp) site, preventing the oxidation of menaquinol and thereby disrupting the electron flow necessary for ATP production. This leads to a rapid depletion of cellular energy, ultimately resulting in bacterial cell death.[1][2]
Resistance to these inhibitors primarily arises from single nucleotide polymorphisms (SNPs) in the qcrB gene, leading to amino acid substitutions in the QcrB protein. The T313A mutation, for instance, is a key driver of high-level resistance to this compound.[1] Interestingly, this mutation does not confer resistance to the novel inhibitors B6 and MJ-22. In fact, the T313A mutant strain shows hypersusceptibility to B6, suggesting a different binding interaction within the Qp site.[1] Conversely, mutations such as S182T, A178V, and M342V confer varying levels of resistance to B6 and MJ-22, while also impacting this compound's efficacy, indicating a degree of cross-resistance for these particular mutations.[1]
dot
References
Telacebec: A Comparative Analysis of Efficacy Against Mycobacterium tuberculosis Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Telacebec (formerly Q203), a novel first-in-class anti-tuberculosis agent, against various strains of Mycobacterium tuberculosis (M. tuberculosis). Its performance is benchmarked against established first- and second-line anti-tuberculosis drugs, supported by experimental data to inform further research and drug development efforts.
This compound targets the cytochrome bc1 complex (QcrB) of the electron transport chain in M. tuberculosis, a mechanism distinct from many current tuberculosis therapies.[1][2][3] This novel mode of action is crucial for combating drug-resistant strains of tuberculosis.
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Data
The in vitro potency of this compound has been evaluated against a range of M. tuberculosis strains, including drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound in comparison to other key anti-tuberculosis drugs. A lower MIC value indicates greater potency.
| Drug | M. tuberculosis H37Rv (Drug-Sensitive) | Multidrug-Resistant (MDR) Strains | Extensively Drug-Resistant (XDR) Strains |
| This compound | 0.0027 µM [3] | ~0.003 - 0.0074 µM [2] | Potent activity reported [2] |
| Isoniazid | 0.2 - 0.4 µM | High Resistance | High Resistance |
| Rifampicin | 0.0034 µM | High Resistance | High Resistance |
| Ethambutol | 2 µg/mL | Variable Resistance | Variable Resistance |
| Bedaquiline | 0.042 - 0.133 µM[1] | Effective | Effective |
Table 1: Comparative MIC Values of this compound and Other Anti-TB Drugs against Various M. tuberculosis Strains.
| Carbon Source | This compound MIC₅₀ (nM) vs. M. tuberculosis H37Rv | Bedaquiline MIC₅₀ (nM) vs. M. tuberculosis H37Rv |
| Glycerol | 4.7 ± 0.7 | 116 ± 2.1 |
| Glucose | 4.0 ± 0.60 | 87.3 ± 1.9 |
| Pyruvate | 2.6 ± 0.4 | 42.5 ± 1.6 |
| Acetate | 2.3 ± 0.3 | 78.9 ± 1.9 |
| Propionate | 1.5 ± 0.15 | 32.3 ± 1.5 |
Table 2: Influence of Carbon Source on the In Vitro Efficacy of this compound and Bedaquiline against M. tuberculosis H37Rv.[1]
Experimental Protocols
In Vitro Drug Susceptibility Testing: Microplate Dilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a drug against M. tuberculosis.
-
Inoculum Preparation:
-
M. tuberculosis strains are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
The bacterial suspension is adjusted to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
The suspension is then diluted to the final inoculum concentration.
-
-
Drug Dilution:
-
A two-fold serial dilution of the test compounds (e.g., this compound) and comparator drugs is prepared in a 96-well microtiter plate.
-
-
Incubation:
-
The prepared bacterial inoculum is added to each well containing the drug dilutions.
-
The plates are sealed and incubated at 37°C for 7-14 days.
-
-
MIC Determination:
-
Following incubation, a growth indicator (e.g., Resazurin) is added to each well.
-
The MIC is defined as the lowest drug concentration that prevents a color change (e.g., from blue to pink for Resazurin), indicating inhibition of bacterial growth.
-
In Vivo Efficacy Testing: Murine Model of Tuberculosis
The mouse model is a standard for evaluating the in vivo efficacy of anti-tuberculosis drug candidates.
-
Infection:
-
Treatment:
-
Efficacy Assessment:
-
At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed.
-
The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar.
-
After incubation, the number of colony-forming units (CFU) is counted to determine the bacterial load in each organ.
-
Efficacy is determined by the reduction in CFU counts in treated mice compared to untreated controls.
-
Visualizing the Mechanism and Workflow
To further elucidate the experimental processes and the mechanism of action of this compound, the following diagrams are provided.
Caption: this compound's mechanism of action within the M. tuberculosis electron transport chain.
Caption: Workflow for in vitro drug susceptibility testing of M. tuberculosis.
Caption: Workflow for in vivo efficacy testing of anti-tuberculosis drugs in a mouse model.
References
- 1. Portico [access.portico.org]
- 2. Safety, Tolerability, Pharmacokinetics, and Metabolism of this compound (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
a comparative study of the safety profiles of Telacebec and other anti-TB agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant tuberculosis (TB) strains necessitates the development of novel anti-TB agents with improved efficacy and safety profiles. Telacebec (Q203) is a promising new drug candidate that targets the cytochrome bc1 complex of Mycobacterium tuberculosis, inhibiting cellular energy production.[1] This guide provides a comparative overview of the safety profile of this compound based on available clinical trial data, alongside that of established first-line and other key anti-TB agents.
Executive Summary
Clinical trial data to date indicates that this compound is a well-tolerated anti-TB agent with a favorable safety profile.[2] Phase 1 and Phase 2 studies have reported no serious adverse events directly attributable to the drug.[1] The most common adverse events observed with this compound are mild and include headache and abdominal discomfort.[1] In a Phase 2 trial, 63.5% of participants in the this compound arms experienced one or more adverse events, compared to 100% in the standard of care (SOC) control arm, with the majority of events being mild. This suggests a potentially superior safety and tolerability profile for this compound when compared to current standard first-line therapies.
Quantitative Safety Profile Comparison
The following table summarizes the reported adverse events for this compound from clinical trials and provides a comparative look at the common adverse drug reactions (ADRs) associated with first-line anti-TB drugs and the BPaL regimen (bedaquiline, pretomanid, and linezolid), a newer regimen for drug-resistant TB.
| Drug/Regimen | Common Adverse Events | Frequency of Adverse Events | Serious Adverse Events |
| This compound (Q203) | Headache, Abdominal discomfort, Hemoptysis, Epistaxis. | A Phase 2 trial reported that 63.5% of participants in the this compound arms experienced one or more adverse events, compared to 100% in the control arm. In a Phase 1a trial, mild headache was reported in 16.7% to 33.3% of subjects in different dose cohorts, and abdominal discomfort in 16.7% of one cohort.[1] | No serious adverse events directly attributed to this compound have been reported in Phase 1 and 2 trials.[1] One severe AE of worsening TB was considered unlikely related to the study drug. |
| First-Line Anti-TB Drugs (Isoniazid, Rifampicin, Pyrazinamide, Ethambutol) | Nausea, Hepatic enzyme elevation, Rash, Pruritus, Vomiting, Anorexia, Dyspepsia, Dizziness, Arthralgia.[3] | The prevalence of ADRs to first-line anti-TB drugs has been reported to be between 8% and 83.5% in global studies.[3] A Korean study found that RIF was the most common causative drug of ADRs (28.7%), followed by INH (24.0%), ETB (23.4%), and PZA (23.9%).[3] | Hepatotoxicity, Optic neuritis (Ethambutol), Peripheral neuropathy (Isoniazid).[4] |
| BPaL Regimen (Bedaquiline, Pretomanid, Linezolid) | Peripheral neuropathy, Optic neuritis, Myelosuppression, Hepatotoxicity, Pancreatitis. | In a meta-analysis, 35% of patients receiving 1200 mg of linezolid daily experienced a grade 3-4 adverse event, compared to 22% of those receiving 600 mg daily.[5] A study on BPaLM reported ADRs in 34% of cases, primarily mild peripheral neuropathy, anemia, and gastrointestinal intolerance.[6] | Deaths have been reported in some trials, although not always directly attributable to the regimen.[7] |
Experimental Protocols
The safety and tolerability of this compound have been evaluated in Phase 1a, 1b, and 2 clinical trials. The general methodologies for assessing safety in these trials are outlined below.
Phase 1a and 1b Trials (Single and Multiple Ascending Dose Studies)
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.[1][2]
-
Design: Randomized, placebo-controlled, double-blind studies.[1][2]
-
Safety Assessments:
-
Monitoring and recording of all adverse events (AEs).
-
Physical examinations.
-
Vital signs monitoring (blood pressure, heart rate, temperature, respiration rate).[1]
-
12-lead electrocardiograms (ECGs) to assess cardiac safety, including QT interval.[1]
-
Clinical laboratory tests (hematology, clinical chemistry, urinalysis).
-
Phase 2a Trial (Early Bactericidal Activity Study)
-
Objective: To assess the early bactericidal activity, safety, and tolerability of this compound in patients with drug-sensitive pulmonary tuberculosis.[8]
-
Design: Randomized, open-label, control-group trial.[4]
-
Safety Assessments:
-
Daily assessment of safety and tolerability.[8]
-
Monitoring of adverse events.
-
Clinical and laboratory safety evaluations, similar to Phase 1 trials.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound exerts its anti-tuberculosis effect by targeting the cytochrome bc1 complex (QcrB) in the electron transport chain of Mycobacterium tuberculosis.[9] This inhibition disrupts the bacterium's ability to generate ATP, leading to cell death. This mechanism is distinct from many other anti-TB agents.
Caption: Mechanism of Action of this compound.
Comparative Safety Profile Overview
The following diagram illustrates a simplified comparison of the primary safety concerns associated with this compound versus first-line anti-TB drugs.
Caption: High-level safety comparison.
Conclusion
This compound has demonstrated a promising safety and tolerability profile in early-phase clinical trials, particularly when compared to the known adverse event profiles of standard first-line anti-TB regimens and some newer agents for drug-resistant TB. The observed adverse events for this compound have been predominantly mild and infrequent. Further long-term and larger-scale clinical trials are necessary to fully characterize its safety profile in diverse patient populations and in combination with other anti-TB drugs. However, the current data suggests that this compound could be a valuable and safer component of future anti-tuberculosis treatment regimens.
References
- 1. Safety, Tolerability, and Pharmacokinetics of this compound (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, and Metabolism of this compound (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Adverse Drug Reactions to First-Line Anti-Tuberculosis Drugs Using the Korea Adverse Event Reporting System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 2 Clinical Trial Results of this compound Published in NEJM | Working Group for New TB Drugs [newtbdrugs.org]
- 5. The Safety and Tolerability of Linezolid in Novel Short-Course Regimens Containing Bedaquiline, Pretomanid, and Linezolid to Treat Rifampicin-Resistant Tuberculosis: An Individual Patient Data Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jptcp.com [jptcp.com]
- 7. restoredcdc.org [restoredcdc.org]
- 8. This compound, a Potent Agent in the Fight against Tuberculosis: Findings from a Randomized, Phase 2 Clinical Trial and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Telacebec: A Bacteriostatic Agent with Bactericidal Potential in Tuberculosis Therapy
A comprehensive guide comparing the in vitro activity of Telacebec with other key anti-tuberculosis agents, supported by experimental data and detailed methodologies.
This compound (formerly Q203) is a novel anti-tuberculosis drug candidate that represents a new class of imidazopyridine amides.[1] It exhibits potent activity against Mycobacterium tuberculosis by targeting the cytochrome bc1 complex (QcrB) of the electron transport chain, a crucial component for cellular respiration and energy production.[2][3] This inhibition leads to a rapid depletion of adenosine triphosphate (ATP), thereby halting the growth of the bacteria.[4][5] While highly potent in inhibiting bacterial growth, extensive research has demonstrated that this compound's standalone activity is primarily bacteriostatic , meaning it inhibits bacterial replication without directly killing the bacilli.[6][7] However, under specific conditions, such as in combination with other drugs or against certain bacterial mutants, this compound can contribute to a bactericidal, or bacteria-killing, effect.[6][7][8]
This guide provides a comparative analysis of the bactericidal versus bacteriostatic properties of this compound against other standard and novel anti-tuberculosis drugs, presents the experimental data supporting these classifications, and details the methodologies used in these assessments.
Comparative Analysis of Anti-Tuberculosis Agents
The distinction between bactericidal and bacteriostatic activity is critical in the development of effective tuberculosis treatment regimens. Bactericidal drugs are generally preferred as they actively kill the bacteria, leading to a more rapid sterilization of the host and potentially shorter treatment durations. Bacteriostatic agents, while effective at controlling bacterial proliferation, often require a longer course of therapy and a competent host immune system to clear the infection.
The following table summarizes the in vitro activity of this compound in comparison to other key anti-tuberculosis drugs. The classification of bactericidal or bacteriostatic is based on the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.[9]
| Drug | Class | Primary Activity | MIC Range (μg/mL) | MBC/MIC Ratio | Notes |
| This compound (Q203) | Imidazopyridine | Bacteriostatic | 0.0008 - 0.0015 (2.7 nM)[3][10] | >200[7] | Becomes bactericidal against M. tuberculosis mutants lacking the alternative cytochrome bd oxidase.[6][7] |
| Isoniazid | Hydrazide | Bactericidal | 0.025 - 0.05[5] | ≤ 4[5] | Activity is most pronounced against rapidly growing bacilli.[4][8] |
| Rifampicin | Rifamycin | Bactericidal | 0.05 - 0.2 | ≤ 4[9] | A cornerstone of first-line TB therapy, known for its potent bactericidal and sterilizing activity.[11] |
| Ethambutol | Diamine | Bacteriostatic | 1 - 5 | > 4[12][13] | Primarily used to prevent the emergence of drug resistance to other agents in a combination regimen.[6] |
| Bedaquiline | Diarylquinoline | Bactericidal | 0.03 - 0.12 | ≤ 4[14] | Targets ATP synthase, another component of the energy production pathway.[15][16] |
| Linezolid | Oxazolidinone | Bacteriostatic | 0.25 - 1 | > 4[17][18] | Can exhibit bactericidal activity against some streptococci.[2][19] |
| Clofazimine | Rimino-phenazine | Bacteriostatic/Weakly Bactericidal | 0.125 - 1 | Variable[20][21] | Exhibits delayed, concentration-dependent bactericidal activity.[21][22] |
| Pretomanid | Nitroimidazole | Bactericidal | 0.015 - 0.25 | ≤ 4[23][24] | Has both bactericidal activity against replicating bacteria and sterilizing activity against non-replicating persisters.[25][26] |
| Moxifloxacin | Fluoroquinolone | Bactericidal | 0.125 - 0.5 | ≤ 4[27][28] | A broad-spectrum antibiotic often used in regimens for drug-resistant TB.[29][30] |
Experimental Protocols
The determination of a drug's bactericidal or bacteriostatic activity relies on standardized in vitro assays. The following are detailed methodologies for the key experiments cited in the comparison of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For M. tuberculosis, a slow-growing bacterium, the incubation period is extended.
-
Preparation of Bacterial Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
Assay Setup: The assay is performed in a 96-well microplate format. Serial twofold dilutions of the test compound (e.g., this compound) are prepared in 7H9 broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The microplate is incubated at 37°C for 7 to 14 days.
-
Reading the Results: The MIC is determined as the lowest drug concentration at which there is no visible growth. Growth can be assessed visually or by using a growth indicator such as resazurin, which changes color in the presence of metabolically active bacteria.[4]
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
-
Procedure: Following the determination of the MIC, a small aliquot (e.g., 10-100 μL) is taken from each well showing no visible growth in the MIC assay.
-
Plating: The aliquot is plated onto a solid growth medium, such as Middlebrook 7H10 or 7H11 agar supplemented with OADC.
-
Incubation: The plates are incubated at 37°C for 3 to 4 weeks, or until colonies are visible in the control plates.
-
Determination of MBC: The MBC is the lowest concentration of the drug that results in a ≥3-log10 reduction (99.9% killing) of the initial inoculum count.
Time-Kill Curve Assay
This assay provides a dynamic picture of the antimicrobial agent's effect on bacterial viability over time.
-
Preparation: A standardized inoculum of M. tuberculosis is prepared in 7H9 broth as described for the MIC assay.
-
Exposure to Drug: The bacterial suspension is exposed to the test drug at various concentrations (e.g., 1x, 4x, and 10x the MIC). A drug-free control is also included.
-
Sampling over Time: At predetermined time points (e.g., 0, 2, 4, 6, 24, 48, and 72 hours, and up to 7 days), aliquots are withdrawn from each culture.
-
Viable Cell Counting: The aliquots are serially diluted and plated on 7H10 or 7H11 agar to determine the number of viable CFU/mL.
-
Data Analysis: The log10 CFU/mL is plotted against time for each drug concentration. A bactericidal agent is typically defined as one that produces a ≥3-log10 reduction in CFU/mL within a specified time (e.g., 24 hours). A bacteriostatic agent will show a minimal change or a slight decrease in the initial inoculum count, but not a ≥3-log10 reduction.
Visualizing the Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate this compound's mechanism of action and the experimental workflow for determining bactericidal versus bacteriostatic activity.
Caption: Mechanism of action of this compound in M. tuberculosis.
Caption: Experimental workflow for bactericidal vs. bacteriostatic determination.
Conclusion
This compound is a potent inhibitor of M. tuberculosis growth, demonstrating primarily bacteriostatic activity when used as a single agent. Its unique mechanism of targeting the cytochrome bc1 complex makes it a valuable candidate for combination therapy, where it can contribute to a bactericidal regimen. Understanding the nuanced activity of this compound in comparison to other anti-tuberculosis drugs is essential for the rational design of novel, effective, and potentially shorter treatment regimens to combat both drug-susceptible and drug-resistant tuberculosis. Further clinical investigations are crucial to fully elucidate the therapeutic potential of this compound in a clinical setting.
References
- 1. Safety, Tolerability, Pharmacokinetics, and Metabolism of this compound (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Bacteriostatic and bactericidal activity of antituberculosis drugs against Mycobacterium tuberculosis, Mycobacterium avium-Mycobacterium intracellulare complex and Mycobacterium kansasii in different growth phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of bacteriostatic and bactericidal activity of isoniazid and ethionamide against Mycobacterium avium and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifelinkr.com [lifelinkr.com]
- 7. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. quora.com [quora.com]
- 12. Ethambutol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Ethambutol - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Linezolid - Wikipedia [en.wikipedia.org]
- 18. droracle.ai [droracle.ai]
- 19. Linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Impact of Clofazimine Dosing on Treatment Shortening of the First-Line Regimen in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. biorxiv.org [biorxiv.org]
- 23. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. go.drugbank.com [go.drugbank.com]
- 25. Pretomanid - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Bacteriostatic and Bactericidal Activities of Moxifloxacin against Coxiella burnetii - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Bacteriostatic and bactericidal activities of moxifloxacin against Coxiella burnetii - PubMed [pubmed.ncbi.nlm.nih.gov]
Telacebec: Bridging the Gap Between Benchtop and Bedside in Tuberculosis Therapy
A comprehensive analysis of in vitro potency and its translation to in vivo efficacy for the novel anti-tuberculosis agent, Telacebec (Q203).
This compound, a first-in-class imidazopyridine amide, has emerged as a promising candidate in the fight against tuberculosis (TB), a disease that continues to pose a significant global health threat.[1] This guide provides a detailed comparison of the in vitro and in vivo findings on this compound's efficacy, offering researchers, scientists, and drug development professionals a comprehensive overview of its journey from laboratory discovery to clinical investigation.
Mechanism of Action: Targeting Mycobacterial Energy Production
This compound exerts its potent antimycobacterial effect by targeting a crucial component of the Mycobacterium tuberculosis electron transport chain.[2][3] It specifically inhibits the QcrB subunit of the cytochrome bc1 complex (menaquinol-cytochrome c oxidoreductase), which plays a vital role in cellular respiration and ATP synthesis.[2][4] This targeted action disrupts the pathogen's energy metabolism, ultimately leading to bacterial cell death.[5] A key advantage of this mechanism is the absence of a known human homolog to the QcrB subunit, suggesting a low potential for off-target toxicity in humans.
In Vitro Efficacy: Potent Activity Against Drug-Susceptible and Resistant Strains
This compound has demonstrated remarkable potency in various in vitro assays, effectively inhibiting the growth of both drug-susceptible and drug-resistant strains of M. tuberculosis.
| Assay Type | M. tuberculosis Strain | Key Findings | Reference |
| Broth Microdilution | H37Rv (drug-susceptible) | MIC50: 2.7 nM | [6] |
| Intracellular (Macrophage) | H37Rv-GFP in Raw 264.7 cells | MIC50: 0.28 nM | [6] |
| Broth Microdilution | Multidrug-resistant (MDR) and Extensively drug-resistant (XDR) clinical isolates | MIC90 conserved, ranging from 3.0 to 7.4 nM | [5][7] |
These findings highlight this compound's potent bactericidal activity at low nanomolar concentrations, even against strains resistant to current first- and second-line drugs.[5] The enhanced activity observed within macrophages is particularly significant, as M. tuberculosis is an intracellular pathogen.[6]
In Vivo Models: Translating In Vitro Potency to Animal Efficacy
The promising in vitro results have been successfully validated in multiple in vivo models, primarily using mice. These studies have been crucial in determining the optimal dosing and treatment duration for this compound.
| Animal Model | Infection | Treatment Regimen | Key Outcomes | Reference |
| BALB/c Mice | Acute M. tuberculosis infection | 10 mg/kg daily | >90% reduction in bacterial load, comparable to isoniazid | [8] |
| BALB/c Mice | Chronic M. tuberculosis (H37Rv and HN878 strains) | Monotherapy and combination therapy | Demonstrated efficacy, though strain-dependent differences observed | [4][9] |
| BALB/c and SCID-beige Mice | M. ulcerans (Buruli ulcer) footpad infection | Single doses (2.5-20 mg/kg) and short-course regimens | Total doses of 5-20 mg/kg led to culture-negative outcomes in most immunocompetent mice | [10] |
| BALB/c Mice | M. ulcerans footpad infection | 2 weeks of this compound (5 or 10 mg/kg) alone or with rifampin | Rendered most footpads culture-negative; combination with rifampin prevented relapse | [11] |
These in vivo studies have consistently demonstrated this compound's ability to significantly reduce bacterial burden.[8] Notably, its efficacy in the Buruli ulcer model suggests potential applications beyond tuberculosis.[10][11] The research also highlights the importance of combination therapy to prevent the emergence of resistance and achieve relapse-free cure.[11]
Clinical Validation: Early Evidence in Humans
The encouraging preclinical data paved the way for clinical trials in humans. Phase 1 studies in healthy volunteers established a favorable safety and pharmacokinetic profile for this compound, supporting once-daily dosing.[7][8]
A Phase 2a proof-of-concept study in patients with drug-susceptible pulmonary tuberculosis provided the first evidence of its clinical activity.[1][12]
| Clinical Trial Phase | Patient Population | Dosing | Key Findings | Reference |
| Phase 1b | 47 healthy adults | 20, 50, 100, 160, 250, and 320 mg once daily for 14 days | Safe and well-tolerated; dose-proportional pharmacokinetics | [7] |
| Phase 2a (NCT03563599) | 64 patients with smear-positive, drug-sensitive TB | 100, 200, or 300 mg once daily for 14 days | Dose-dependent reduction in sputum mycobacterial load; well-tolerated | [1][13] |
The Phase 2a trial demonstrated a statistically significant, dose-dependent reduction in the time to positivity of liquid sputum cultures, a key indicator of bactericidal activity.[12][13] These results confirm this compound's clinical activity against M. tuberculosis and support its further development in longer trials and in combination with other anti-TB agents.[1]
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Preparation of Bacterial Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% albumin-dextrose-catalase (ADC) to mid-log phase. The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) and serially diluted in 7H9 broth in a 96-well microplate.
-
Incubation: The bacterial inoculum is added to each well containing the drug dilutions. The microplate is incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that inhibits visible growth of M. tuberculosis.
In Vivo Murine Tuberculosis Efficacy Model
-
Infection: Female BALB/c mice (6-8 weeks old) are infected via the aerosol route with a low dose of M. tuberculosis H37Rv to achieve a bacterial load of approximately 100-200 CFU in the lungs.
-
Treatment: Treatment is initiated 4-6 weeks post-infection, once a chronic infection is established. This compound is formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily by oral gavage at the desired doses. A control group receives the vehicle alone. Standard anti-TB drugs like isoniazid or rifampin may be used as positive controls.
-
Evaluation of Bacterial Load: At various time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
Data Analysis: CFU are counted after 3-4 weeks of incubation at 37°C. The efficacy of this compound is determined by comparing the log10 CFU counts in the organs of treated mice to those of the untreated control group.
Conclusion
The journey of this compound from in vitro discovery to in vivo validation and early clinical trials demonstrates a strong correlation between its potent preclinical activity and its potential as a novel anti-tuberculosis agent. Its unique mechanism of action, excellent potency against drug-resistant strains, and promising in vivo efficacy position it as a valuable component for future, shorter, and more effective TB treatment regimens. Further clinical studies are essential to fully realize its potential in combating the global tuberculosis epidemic.
References
- 1. This compound, a Potent Agent in the Fight against Tuberculosis: Findings from a Randomized, Phase 2 Clinical Trial and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. journals.asm.org [journals.asm.org]
- 5. Safety, Tolerability, Pharmacokinetics, and Metabolism of this compound (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Safety, Tolerability, and Pharmacokinetics of this compound (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Impact of Dose, Duration, and Immune Status on Efficacy of Ultrashort this compound Regimens in Mouse Models of Buruli Ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound for Ultrashort Treatment of Buruli Ulcer in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase 2 Clinical Trial Results of this compound Published in NEJM | Working Group for New TB Drugs [newtbdrugs.org]
- 13. atsjournals.org [atsjournals.org]
A Comparative Transcriptomic Analysis of M. tuberculosis Treated with Telacebec Versus Other Drugs
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant Mycobacterium tuberculosis (M. tuberculosis) necessitates the development of novel therapeutics with distinct mechanisms of action. Telacebec (Q203) is a promising new anti-tubercular agent that targets the cytochrome bc1 complex of the electron transport chain, a novel mechanism distinct from many existing drugs. Understanding the global transcriptomic changes induced by this compound in comparison to other anti-tuberculosis agents is crucial for elucidating its precise mode of action, identifying potential synergistic drug combinations, and discovering novel biomarkers of drug efficacy.
This guide provides a comparative overview of the transcriptomic effects of this compound on M. tuberculosis versus other first- and second-line anti-tubercular drugs. The information presented herein is synthesized from multiple studies and aims to provide a comprehensive resource for researchers in the field.
Comparative Transcriptomic Effects of Anti-Tuberculosis Drugs
The following table summarizes the key transcriptomic changes observed in M. tuberculosis upon treatment with this compound and a selection of other anti-tubercular drugs. It is important to note that the data presented here are compiled from various studies that may have used different experimental conditions (e.g., drug concentrations, exposure times, M. tuberculosis strains).
| Drug Class | Drug | Primary Target | Key Transcriptomic Effects in M. tuberculosis |
| Imidazopyridine | This compound (Q203) | Cytochrome bc1 complex (QcrB) | - Downregulation of phthiocerol dimycocerosates (PDIMs) and phenolic glycolipids (PGLs) biosynthesis operon (e.g., fadD26, ppsA-E). This is a key signature of this compound, impacting the synthesis of crucial virulence lipids.[1][2] - General downregulation of genes involved in lipid metabolism.[1] |
| Mycolic Acid Synthesis Inhibitors | Isoniazid (INH) | InhA (enoyl-acyl carrier protein reductase) | - Induction of genes related to mycolic acid biosynthesis as a compensatory response. - Upregulation of the iniBAC operon, associated with cell wall stress. - A defined transcriptional signature that is absent in katG-deficient, isoniazid-resistant strains.[3] |
| Ethambutol (EMB) | Arabinosyltransferases (EmbA/B/C) | - Affects genes involved in arabinogalactan synthesis, a key component of the mycobacterial cell wall.[4][5] - Can enhance the DNA-binding activity of the EtbR repressor, leading to reduced inhA expression, suggesting a synergistic interaction with isoniazid. | |
| RNA Polymerase Inhibitor | Rifampicin (RIF) | RNA polymerase (RpoB) | - Widespread changes in the transcriptome, affecting genes involved in various cellular processes. - In rifampicin-resistant strains with rpoB mutations, gene clusters associated with efflux, transport, and virulence show altered expression upon drug exposure.[6][7] |
| Prodrug | Pyrazinamide (PZA) | Ribosomal protein S1 (RpsA) and PanD (aspartate decarboxylase) | - Most effective at low pH.[8] - Transcriptomic studies in resistant strains show suppression of stress adaptation pathways and activation of metabolic and repair-related genes. |
| ATP Synthase Inhibitor | Bedaquiline (BDQ) | ATP synthase (AtpE) | - Induction of the dormancy regulon (dosR).[9][10][11] - Upregulation of genes associated with hypoxic stress.[12] - In resistant strains, the mmpS5/mmpL5 efflux pump is often overexpressed.[13] |
| Riminophenazine | Clofazimine (CFZ) | Multiple targets suggested (e.g., redox cycling, membrane function) | - Can inhibit the NF-κB signaling pathway in host macrophages, suggesting an immunomodulatory role.[14] - Resistance is often associated with mutations in Rv0678, a transcriptional repressor of the MmpS5-MmpL5 efflux pump.[15][16] |
| Protein Synthesis Inhibitor | Linezolid (LZD) | 50S ribosomal subunit | - Downregulation of genes involved in protein synthesis.[17][18] - Upregulation of genes related to sulfite metabolism and the cell envelope.[17] - Can induce the expression of efflux pump genes.[18] |
Experimental Protocols
A standardized experimental protocol is crucial for generating comparable transcriptomic data. Below is a representative methodology for a comparative transcriptomic analysis of M. tuberculosis treated with different drugs using RNA sequencing (RNA-seq).
1. Bacterial Culture and Drug Exposure:
-
Strain: M. tuberculosis H37Rv (or other well-characterized laboratory or clinical strains).
-
Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Growth Conditions: Cultures are grown at 37°C with shaking to mid-log phase (OD600 of 0.5-0.8).
-
Drug Treatment: The bacterial culture is divided into aliquots, and each is treated with a specific drug at a pre-determined concentration (e.g., 1x, 5x, or 10x the minimum inhibitory concentration [MIC]). A no-drug control (e.g., treated with the drug solvent, such as DMSO) is included.
-
Exposure Time: Cells are incubated with the drugs for a defined period (e.g., 6, 12, or 24 hours) to capture both early and late transcriptional responses.
2. RNA Extraction:
-
Bacterial cells are harvested by centrifugation at 4°C.
-
The cell pellet is resuspended in a lysis buffer (e.g., TRIzol) and transferred to a tube containing lysing matrix (e.g., silica beads).
-
Cells are disrupted using a bead beater.
-
Total RNA is extracted using a combination of phenol-chloroform extraction and a column-based purification kit.
-
The RNA is treated with DNase I to remove any contaminating genomic DNA.
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity.
3. RNA Sequencing (RNA-seq):
-
Ribosomal RNA (rRNA) Depletion: Ribosomal RNA, which constitutes the majority of total RNA, is removed using a commercially available rRNA depletion kit.
-
Library Preparation: The rRNA-depleted RNA is used to construct a sequencing library. This typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
Quality Control: The raw sequencing reads are assessed for quality, and adapters are trimmed.
-
Read Mapping: The high-quality reads are mapped to the M. tuberculosis reference genome.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and statistical analysis is performed to identify genes that are significantly differentially expressed between the drug-treated and control samples.
-
Pathway and Functional Analysis: The list of differentially expressed genes is used for gene ontology and pathway enrichment analysis to identify the biological processes that are most affected by each drug.
Visualizations
Signaling Pathway of this compound Action
References
- 1. This compound Interferes with Virulence Lipid Biosynthesis Protein Expression and Sensitizes to Other Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. jwatch.org [jwatch.org]
- 5. Ethambutol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Rifampicin-induced transcriptome response in rifampicin-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.eur.nl [pure.eur.nl]
- 8. biorxiv.org [biorxiv.org]
- 9. Delayed bactericidal response of Mycobacterium tuberculosis to bedaquiline involves remodelling of bacterial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Delayed bactericidal response of Mycobacterium tuberculosis to bedaquiline involves remodelling of bacterial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcriptomic responses to antibiotic exposure in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchportal.vub.be [researchportal.vub.be]
- 14. Clofazimine inhibits innate immunity against Mycobacterium tuberculosis by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rv1453 is associated with clofazimine resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of novel mutations associated with clofazimine resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genome-wide expression profiling of the response to linezolid in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Telacebec
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Telacebec. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent antituberculosis agent that requires careful handling to avoid potential health risks. The primary hazards associated with this compound include:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause serious damage to the eyes.[1]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and airborne particles. |
| Respiratory Protection | N95 or FFP2 respirator | To prevent inhalation of airborne particles, especially when handling the powdered form. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
2. Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize exposure and ensure safety.
2.1. Engineering Controls
-
Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to control airborne particles.
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of the laboratory.
2.2. Procedural Guidance
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare all equipment and reagents in the designated handling area.
-
Weighing: When weighing powdered this compound, use a balance inside a chemical fume hood or other ventilated enclosure.
-
Solution Preparation: To prepare solutions, add the solvent to the this compound powder slowly to avoid generating dust.
-
Spill Management: In case of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent, decontaminate the area, and dispose of the waste in a sealed container. For larger spills, evacuate the area and follow your institution's emergency procedures.
3. Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, wipes, and containers, must be segregated as chemical waste.
-
Containerization: Collect all this compound waste in clearly labeled, sealed, and leak-proof containers.
-
Disposal Route: Dispose of this compound waste through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
4. Personal Protective Equipment (PPE) Workflow
The following diagram illustrates the correct sequence for donning (putting on) and doffing (taking off) PPE to prevent contamination.
Caption: Procedural flow for donning and doffing of Personal Protective Equipment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
